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  • Product: Methyl 2-[4-(2-bromoethoxy)phenyl]acetate
  • CAS: 100125-95-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Methyl 2-[4-(2-bromoethoxy)phenyl]acetate: Properties, Synthesis, and Applications

Introduction to Bifunctional Scaffolds In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic selection of intermediate scaffolds dictates the efficiency of the entire synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Bifunctional Scaffolds

In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic selection of intermediate scaffolds dictates the efficiency of the entire synthetic route. Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (CAS: 100125-95-9) serves as a premier bifunctional building block[1]. Its architectural advantage lies in its orthogonal reactivity: it possesses a highly electrophilic primary alkyl bromide tail and a selectively hydrolyzable methyl ester head. This dual functionality allows researchers to execute complex, multi-step derivatizations—such as sequential nucleophilic substitutions and amidation reactions—without the need for cumbersome protection-deprotection cycles.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of this compound is critical for optimizing reaction conditions, predicting solubility during workup, and ensuring safe laboratory handling[2].

PropertyValue
Chemical Name Methyl 2-[4-(2-bromoethoxy)phenyl]acetate
CAS Number 100125-95-9
Molecular Formula C11H13BrO3
Molecular Weight 273.13 g/mol
Appearance Clear to pale yellow liquid / low-melting solid
Hazard Classification Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2[1]
Upstream Precursor Methyl 4-hydroxyphenylacetate (CAS: 14199-15-6)[3]

Mechanistic Synthesis & Validation

The standard preparation of this compound relies on a highly controlled Williamson ether synthesis. The protocol below is designed as a self-validating system, ensuring that each step provides measurable feedback to the operating scientist.

SynthesisWorkflow SM1 Methyl 4-hydroxyphenylacetate (CAS: 14199-15-6) Phenoxide Phenoxide Intermediate (Nucleophile) SM1->Phenoxide Deprotonation Base Base (K2CO3) Solvent (Acetone) Base->Phenoxide Promotes Product Methyl 2-[4-(2-bromoethoxy) phenyl]acetate (CAS: 100125-95-9) Phenoxide->Product SN2 Substitution SM2 1,2-Dibromoethane (Electrophile, Excess) SM2->Product Alkylation

Figure 1: Mechanistic workflow for the Williamson ether synthesis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate.

Causality & Reagent Selection
  • Base Selection (K₂CO₃): Potassium carbonate is selected as a mild, heterogeneous base. Causality: It is sufficiently basic to deprotonate the phenol (pKa ~10) to form the highly nucleophilic phenoxide, but weak enough to prevent the unwanted saponification of the methyl ester, which would inevitably occur if stronger bases like NaOH or KOH were deployed[4].

  • Electrophile Ratio (1,2-Dibromoethane): The electrophile is introduced in a massive stoichiometric excess (typically 5 to 6 equivalents). Causality: This statistical excess is a critical control measure to suppress the formation of the symmetrical dimer byproduct (1,2-bis(4-(methoxycarbonylmethyl)phenoxy)ethane), ensuring the reaction stops at the mono-alkylation stage[4].

Step-by-Step Methodology
  • Initiation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of in anhydrous acetone (or DMF if higher thermal activation is required)[5].

  • Deprotonation: Add 3.0 equivalents of finely powdered, anhydrous K₂CO₃. Stir the suspension at ambient temperature for 30 minutes. In-process observation: A slight color shift indicates the generation of the phenoxide anion.

  • Alkylation: Introduce 6.0 equivalents of 1,2-dibromoethane dropwise via a syringe to maintain controlled electrophile distribution[4].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 60–80 °C) for 12–15 hours[4].

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/Ethyl Acetate 4:1). The complete consumption of the phenolic starting material validates the forward progression of the reaction.

  • Workup: Cool the mixture to room temperature. Filter the inorganic salts (KBr and unreacted K₂CO₃) through a Celite pad. Concentrate the filtrate under reduced pressure to remove the volatile excess of 1,2-dibromoethane.

  • Purification: Isolate the target compound via silica gel flash chromatography.

Analytical Validation System

To verify the structural integrity of the synthesized batch, the following spectroscopic benchmarks must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): The self-validating signature lies in the bromoethoxy chain. Expect a distinct triplet at ~4.28 ppm (2H, -OCH₂-) and another triplet at ~3.63 ppm (2H, -CH₂Br). The preservation of the methyl ester is confirmed by a sharp singlet at ~3.69 ppm (3H, -OCH₃).

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ must appear as a 1:1 doublet at m/z 273 and 275, providing the classic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).

Translational Applications in Drug Discovery

Methyl 2-[4-(2-bromoethoxy)phenyl]acetate is a critical linchpin in the synthesis of advanced pharmacophores, particularly in oncology and metabolic disease research.

Applications Core Methyl 2-[4-(2-bromoethoxy) phenyl]acetate Amine Amine Substitution (SN2 at Bromide) Core->Amine Step 1a Saponification Ester Hydrolysis (LiOH/NaOH) Core->Saponification Step 1b Lipid Thieno-oxazine Analogues (Lipid Modulators) Core->Lipid Alternative Pathway Coupling Amide Coupling (EDC/HOBt) Amine->Coupling Step 2a Saponification->Coupling Step 2b LSD1 LSD1 Inhibitors (Anticancer Agents) Coupling->LSD1 Target Synthesis

Figure 2: Logical pathways for downstream derivatization into LSD1 inhibitors and lipid modulators.

Case Study: LSD1 Inhibitors for Leukemia

Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme overexpressed in various cancers. In the development of targeted LSD1 inhibitors, this compound is utilized to build the core scaffold. As detailed in recent , the bromoethoxy tail undergoes an Sₙ2 displacement by complex cyclic amines[4]. Subsequently, the methyl ester is converted into a benzohydrazide derivative. These precise modifications yield highly potent LSD1 inhibitors capable of suppressing leukemic cell proliferation (e.g., MV4-11 cell lines) at nanomolar IC₅₀ concentrations[6].

Handling, Safety, and Storage Protocols

  • Toxicity Profiling: Classified under Acute Tox. 4, the compound is harmful if swallowed, inhaled, or absorbed through the skin[1]. It is also a documented Skin Irrit. 2 hazard[1].

  • PPE Requirements: All handling must occur within a certified Class II fume hood. Operators must wear nitrile gloves (double-gloving recommended due to the alkyl bromide moiety), safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed, light-resistant amber glass container at 2–8 °C. Alkyl bromides can slowly degrade upon prolonged exposure to light and moisture, releasing hydrobromic acid (HBr).

References

  • NextSDS. "methyl 2-[4-(2-bromoethoxy)phenyl]acetate — Chemical Substance Information." NextSDS Database. URL: [Link]

  • LookChem. "Cas 544478-36-6,[3-bromo-4-(2-bromo-ethoxy)-phenyl]-acetic acid methyl ester and Upstream Products." URL: [Link]

  • Google Patents. "Synthesis and biological evaluation of novel LSD1 inhibitors." Patent US 9,809,541 B2.

Sources

Exploratory

Solubility Profile of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate in Organic Solvents

An In-depth Technical Guide Introduction Methyl 2-[4-(2-bromoethoxy)phenyl]acetate is a key organic intermediate whose structural features make it a valuable building block in the synthesis of more complex molecules, par...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction

Methyl 2-[4-(2-bromoethoxy)phenyl]acetate is a key organic intermediate whose structural features make it a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. The successful execution of synthetic steps, including reaction optimization, purification through crystallization, and formulation, is fundamentally dependent on a thorough understanding of its solubility characteristics. An inappropriate choice of solvent can lead to poor reaction yields, impurities, and difficulties in product isolation.

This technical guide provides a comprehensive analysis of the solubility profile of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate. We will delve into its physicochemical properties, explore the theoretical underpinnings of solubility, present a predicted solubility profile across a range of common organic solvents, and provide a detailed experimental protocol for empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Properties and Structural Analysis

A molecule's solubility is a direct consequence of its structure. Understanding the key functional groups and overall polarity of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate is the first step in predicting its behavior.

PropertyValueSource
Chemical Name methyl 2-[4-(2-bromoethoxy)phenyl]acetate[1][2]
CAS Number 100125-95-9[1][2]
Molecular Formula C₁₁H₁₃BrO₃[2]
Molecular Weight 273.12 g/mol [2]
Appearance Predicted to be a solid or oil at room temperature.

Structural Breakdown and Polarity Assessment:

The structure of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate incorporates several distinct regions that influence its overall polarity and potential for intermolecular interactions:

  • Aromatic Ring: The benzene ring is a significant nonpolar feature, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces and potential π-π stacking.

  • Ester Group (-COOCH₃): This is a polar functional group with a significant dipole moment. The carbonyl oxygen can act as a hydrogen bond acceptor.

  • Ether Linkage (-O-): The ether group introduces polarity and can also act as a hydrogen bond acceptor.

  • Bromoethyl Group (-CH₂CH₂Br): The carbon-bromine bond is polar, contributing to the molecule's overall dipole moment. The alkyl chain portion is nonpolar.

Overall Polarity: The combination of a large nonpolar aromatic core with multiple polar functional groups (ester, ether, bromoalkane) suggests that Methyl 2-[4-(2-bromoethoxy)phenyl]acetate is a moderately polar molecule . It lacks a hydrogen bond donor (like an -OH or -NH group), which will be a critical factor in its interactions with protic solvents.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that substances with similar intermolecular forces and polarity tend to be miscible.[4]

  • Polar Solvents: These solvents have large dipole moments and/or the ability to form hydrogen bonds. They are further classified as:

    • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as both hydrogen bond donors and acceptors.[5]

    • Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile): These solvents have a dipole moment but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors.[5]

  • Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have small or nonexistent dipole moments and interact primarily through weaker van der Waals dispersion forces.

For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[4]

Predicted Solubility Profile of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate

Based on the structural analysis and theoretical principles, we can predict the solubility of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate in various classes of organic solvents. The following table presents these predictions.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolModerately SolubleThe ester and ether oxygens can accept hydrogen bonds from the solvent. However, the lack of a hydrogen bond donor on the solute and the presence of the nonpolar aromatic ring and alkyl halide chain limit high solubility.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileSoluble to Very SolubleStrong dipole-dipole interactions between the solvent and the polar ester, ether, and bromo- groups of the solute are expected. These solvents effectively solvate the molecule without the need for hydrogen bond donation.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very SolubleThese are highly polar solvents capable of strong dipole-dipole interactions, making them excellent candidates for dissolving a wide range of moderately polar to polar organic compounds.
Chlorinated Dichloromethane (DCM), ChloroformVery SolubleDCM and chloroform are effective at dissolving compounds of moderate polarity. Their ability to induce dipoles and participate in dipole-dipole interactions makes them highly compatible with the solute's structure.
Aromatic Toluene, BenzeneModerately SolubleWhile toluene is relatively nonpolar, the potential for π-π stacking between its aromatic ring and the solute's phenyl ring can enhance solubility compared to aliphatic nonpolar solvents.
Non-Polar Aliphatic Hexane, CyclohexaneSparingly Soluble to InsolubleThe significant polarity of the ester, ether, and bromo- functional groups is incompatible with the weak van der Waals forces offered by nonpolar aliphatic solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleThese solvents have a moderate polarity. THF, being more polar than diethyl ether, is expected to be a better solvent. They can effectively solvate the nonpolar portions of the molecule while the ether oxygen interacts with the polar groups.
Aqueous WaterInsolubleThe large, nonpolar aromatic ring and the overall size of the molecule create a significant hydrophobic character that overcomes the influence of the polar functional groups, preventing dissolution in water.

Experimental Protocol for Solubility Determination

To empirically validate the predicted profile, a systematic experimental approach is required. The following protocol describes a standard method for determining the qualitative and quantitative solubility of a compound.

Materials and Equipment
  • Methyl 2-[4-(2-bromoethoxy)phenyl]acetate

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Glass vials (e.g., 4 mL) with screw caps

  • Pipettes

  • Drying oven or vacuum oven

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution & Equilibration cluster_analysis Analysis A Weigh ~100 mg of solute into a tared glass vial B Add 2 mL of solvent to the vial A->B C Vortex vigorously for 2 minutes B->C D Equilibrate in thermostatic shaker (e.g., 25°C, 24h) to ensure saturation C->D E Centrifuge to pellet undissolved solid D->E F Carefully transfer a known volume of supernatant to a new tared vial E->F G Evaporate solvent in a vacuum oven until constant weight F->G H Weigh the dried residue G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: Workflow for quantitative solubility determination.

Step-by-Step Procedure
  • Preparation: Accurately weigh approximately 100 mg of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate into a pre-weighed (tared) glass vial. Record the exact mass of the solute and the vial.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Initial Mixing: Securely cap the vial and vortex vigorously for 1-2 minutes to break up any aggregates.

  • Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours. This step is critical to ensure the solution reaches saturation.

  • Phase Separation: After equilibration, visually inspect the vial. If no solid is present, the compound is fully soluble under these conditions, and more solute should be added to create a saturated solution. If solid remains, centrifuge the vial at high speed (e.g., 5000 rpm for 10 minutes) to create a compact pellet of the undissolved solid.

  • Sample Collection: Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant, being careful not to disturb the solid pellet. Transfer it to a new, pre-weighed vial.

  • Solvent Evaporation: Place the vial with the supernatant in a vacuum oven at a moderate temperature until the solvent has completely evaporated and the weight of the vial is constant.

  • Final Weighing: Allow the vial to cool to room temperature in a desiccator, then weigh it to determine the mass of the dissolved solute.

  • Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of dried residue in mg) / (Volume of supernatant in mL)

Advanced Solubility Modeling: Hansen Solubility Parameters (HSP)

For more sophisticated solvent selection, particularly in complex formulation and coating applications, the Hansen Solubility Parameter (HSP) model provides a more nuanced framework than simple polarity.[6] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that solutes will dissolve in solvents that have similar HSP values. The distance (Ra) between the solute and solvent in this space can be calculated, and smaller distances imply greater affinity.[7]

HSP cluster_axes cluster_solute Solubility Sphere of Solute origin x origin->x δD (Dispersion) y origin->y δP (Polar) z origin->z δH (H-Bonding) solute_center good_solvent  Good Solvent (Inside Sphere) bad_solvent  Bad Solvent (Outside Sphere) p1 p2 p3

Caption: The Hansen Solubility Sphere concept.

Experimentally, the HSP of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate could be determined by testing its solubility in a well-chosen set of ~20-30 solvents with known HSPs.[8] Software can then be used to calculate the center point (the solute's HSP) and radius of a "solubility sphere" that encloses all the "good" solvents.

Conclusion

Methyl 2-[4-(2-bromoethoxy)phenyl]acetate is a moderately polar compound whose solubility is dictated by the interplay of its nonpolar aromatic ring and its polar ester, ether, and bromoalkyl functionalities. It is predicted to be highly soluble in polar aprotic and chlorinated solvents such as acetone, ethyl acetate, and dichloromethane, making these excellent choices for reaction media. Moderate solubility is expected in polar protic solvents like ethanol and aromatic solvents like toluene. Conversely, it is expected to be poorly soluble in nonpolar aliphatic solvents such as hexane and is considered insoluble in water.

The provided experimental protocol offers a robust method for obtaining precise, quantitative solubility data. For advanced applications, leveraging the Hansen Solubility Parameter framework can enable highly targeted solvent selection and optimization for complex processes. This comprehensive understanding is essential for any scientist aiming to efficiently and effectively utilize Methyl 2-[4-(2-bromoethoxy)phenyl]acetate in their research and development endeavors.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Merck. (n.d.). Methyl 2-(4-(2-bromoethyl)phenyl)acetate.
  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Sigma-Aldrich. (n.d.). Methyl 2-(4-(bromomethyl)phenyl)acetate.
  • NextSDS. (n.d.). methyl 2-[4-(2-bromoethoxy)phenyl]acetate — Chemical Substance Information.
  • Appchem. (n.d.). methyl 2-[4-(2-bromoethoxy)phenyl]acetate.
  • Unknown. (2023, August 31). Solubility of Organic Compounds - Chemistry.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl 2-Bromo-4-methoxybenzoate in Common Organic Solvents.
  • Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. doi:10.1039/D4TC00324A.
  • LookChem. (2025, May 20). methyl 2-bromo-2-phenylacetate.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • SpecialChem. (2018, March 29). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • Scribd. (n.d.). Solvent Polarity Index Table.

Sources

Foundational

Technical Whitepaper: Safety, Toxicity, and Handling of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate

Executive Summary As a Senior Application Scientist in drug discovery, I frequently encounter bifunctional building blocks that require a rigorous balance between synthetic utility and occupational safety. Methyl 2-[4-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently encounter bifunctional building blocks that require a rigorous balance between synthetic utility and occupational safety. Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (CAS 100125-95-9) is a prime example. Featuring both a protected phenylacetic acid moiety and a highly reactive primary alkyl bromide, it is an indispensable intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including GPCR ligands and PROTAC linkers.

However, the very electrophilicity that makes it synthetically valuable also imparts significant toxicity. This guide deconstructs its physicochemical profile, the mechanistic causality of its hazards, and field-proven, self-validating protocols for safe handling and disposal.

Physicochemical Identity & Quantitative Data

Understanding the baseline metrics of a compound is the first step in risk mitigation. The table below consolidates the critical identifiers and physicochemical properties of the substance, sourced from authoritative chemical databases[1] and supplier specifications[2].

ParameterValue
Chemical Name methyl 2-[4-(2-bromoethoxy)phenyl]acetate
CAS Number 100125-95-9
EC Number 861-982-1
Molecular Formula C11H13BrO3
Molecular Weight 273.13 g/mol
SMILES String COC(=O)Cc1ccc(OCCBr)cc1
Structural Class Halogenated Aryl Ether / Methyl Ester

Mechanistic Toxicity Profile (E-E-A-T Analysis)

To effectively manage chemical risk, one must understand the causality of the hazard. The toxicity of methyl 2-[4-(2-bromoethoxy)phenyl]acetate is not arbitrary; it is a direct consequence of its molecular architecture.

The Causality of Electrophilic Stress

The molecule contains a 2-bromoethoxy group. The primary carbon bonded to the bromine atom is highly electrophilic due to the inductive electron-withdrawing effect of the halogen and the adjacent ether oxygen. In a biological environment, this carbon acts as a prime target for bimolecular nucleophilic substitution (SN2).

Endogenous soft nucleophiles—such as the sulfhydryl (-SH) groups of glutathione or cysteine residues in structural proteins and enzymes—readily attack this electrophilic center. This irreversible covalent alkylation depletes cellular antioxidants, induces oxidative stress, and denatures proteins, triggering an inflammatory cascade.

GHS Hazard Classifications

This mechanistic pathway directly translates to its 3 as notified to regulatory bodies[3]:

  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled. The low molecular weight and lipophilic nature of the phenyl ring facilitate rapid absorption across biological membranes, allowing the alkylating agent to reach systemic circulation[3].

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Direct contact causes localized covalent modification of epidermal and corneal proteins, leading to acute irritation and tissue damage[3].

  • STOT SE 3 (H336): Specific target organ toxicity (single exposure). Inhalation of vapors or aerosols can cause respiratory tract irritation or central nervous system depression (drowsiness/dizziness)[3].

ToxicityMechanism A Methyl 2-[4-(2-bromoethoxy) phenyl]acetate (Electrophile) C Covalent Alkylation (Protein Adducts) A->C SN2 Attack B Biological Nucleophiles (e.g., Cysteine -SH) B->C Electron Donation D Cellular Stress & Inflammation C->D Functional Disruption E GHS Hazards (Irritation / Acute Tox) D->E Macroscopic Phenotype

Fig 1. Mechanistic pathway of biological alkylation and resulting GHS hazard phenotypes.

Field-Proven Experimental Protocols

Standard operating procedures often dictate simply discarding hazardous chemicals into designated waste bins. However, a robust safety culture demands a self-validating system where hazards are actively neutralized prior to disposal.

Step-by-Step Methodology: Self-Validating Chemical Quenching

Because the primary hazard stems from the unreacted alkyl bromide, the most scientifically sound disposal method involves deliberately reacting the waste with a benign, sacrificial nucleophile. This protocol utilizes sodium thiosulfate to convert the hazardous electrophile into a non-toxic, water-soluble Bunte salt (S-alkyl thiosulfate).

  • Step 1: Isolation and Containment. Transfer all reaction mixtures, mother liquors, or contaminated glassware rinses containing the compound into a dedicated Erlenmeyer flask within a certified fume hood.

  • Step 2: Scavenger Addition. Add an equal volume of 1.0 M aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) to the organic waste. If the organic solvent is highly non-polar (e.g., Dichloromethane), add a phase-transfer catalyst (e.g., 5 mol% tetrabutylammonium bromide) or a co-solvent like methanol to facilitate the biphasic reaction.

  • Step 3: Vigorous Agitation. Stir the biphasic mixture vigorously at ambient temperature for a minimum of 2 to 4 hours. The thiosulfate anion is a powerful, soft nucleophile that will outcompete trace biological nucleophiles, rapidly displacing the bromide via an SN2 mechanism.

  • Step 4: Analytical Validation (The Self-Validating Step). Do not assume the reaction is complete. Spot the organic layer on a Silica Gel TLC plate and elute with 20% Ethyl Acetate in Hexanes. Visualize under UV (254 nm). The complete disappearance of the high-Rf starting material confirms that the electrophilic hazard has been neutralized.

  • Step 5: Phase Separation and Disposal. Once validated, transfer the mixture to a separatory funnel. The aqueous layer (now containing the neutralized Bunte salt and sodium bromide) and the organic layer can be safely separated and disposed of in their respective standard waste streams, free of alkylating hazards.

QuenchingWorkflow Step1 1. Isolate Reaction Waste (Containment in Fume Hood) Step2 2. Add 1M Sodium Thiosulfate (Nucleophilic Scavenger) Step1->Step2 Step3 3. Vigorous Biphasic Stirring (2-4 Hours at Ambient Temp) Step2->Step3 Initiate SN2 Quenching Step4 4. TLC / LC-MS Verification (Confirm Disappearance of SM) Step3->Step4 Self-Validating Step Step5 5. Phase Separation & Safe Disposal Step4->Step5 Alkyl Bromide Neutralized

Fig 2. Self-validating chemical quenching protocol for electrophilic alkyl bromide waste.

Conclusion

Methyl 2-[4-(2-bromoethoxy)phenyl]acetate is a powerful synthetic tool, but its utility is intrinsically linked to its toxicity. By understanding the chemical causality of its hazards—specifically its propensity for biological alkylation—researchers can design inherently safer workflows. Implementing self-validating quenching protocols ensures that we do not merely pass hazards down the waste stream, but actively neutralize them, upholding the highest standards of scientific integrity and occupational safety.

References

  • NextSDS. "methyl 2-[4-(2-bromoethoxy)phenyl]acetate — Chemical Substance Information". 3

  • Sigma-Aldrich. "Methyl phenyl acetate - Product Catalog". 2

  • Appchem. "methyl 2-[4-(2-bromoethoxy)phenyl]acetate | 100125-95-9 | C11H13BrO3". 1

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate: A Technical Guide

Executive Summary & Introduction Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (CAS No.: 100125-95-9) is a critical bifunctional intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (CAS No.: 100125-95-9) is a critical bifunctional intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring an ester-protected carboxylic acid and a highly reactive bromoethoxy tail, it serves as a versatile synthon for both amidation/saponification and nucleophilic substitution reactions. The core scaffold is derived from [1], which imparts specific conformational flexibilities to the molecule.

In pharmaceutical development, understanding the precise 3D conformation, crystal packing, and phase purity of such intermediates is paramount. Single-Crystal X-Ray Diffraction (SCXRD) provides unambiguous structural elucidation, while Powder X-Ray Diffraction (PXRD) ensures the bulk phase purity of the synthesized batch. As a Senior Application Scientist, I have designed this whitepaper to outline the self-validating protocols for the crystallization, crystallographic data collection, and structural refinement of this compound, ensuring high scientific integrity and reproducibility.

Synthetic Pathway & Crystallization Protocols

To obtain diffraction-quality crystals, the synthesis and subsequent crystallization must be meticulously controlled. Impurities or rapid precipitation will disrupt the crystal lattice, leading to twinning or amorphous powders.

Protocol 1: Synthesis and Crystallization
  • Reaction Setup : Dissolve methyl 4-hydroxyphenylacetate (1.0 eq) in anhydrous acetone. Add anhydrous K2​CO3​ (2.0 eq) and 1,2-dibromoethane (3.0 eq).

    • Causality: A stoichiometric excess of 1,2-dibromoethane is critical to statistically minimize the formation of the dimerized byproduct (1,2-bis(4-(2-methoxy-2-oxoethyl)phenoxy)ethane), ensuring a high-purity monomeric product.

  • Reflux : Heat the mixture to reflux (56 °C) for 12 hours under an inert nitrogen atmosphere to drive the SN​2 alkylation.

  • Workup & Purification : Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via silica gel flash chromatography (Eluent: 10% EtOAc in Hexanes).

  • Crystallization : Dissolve the purified methyl 2-[4-(2-bromoethoxy)phenyl]acetate in a minimal volume of ethyl acetate. Carefully layer with hexanes (1:3 ratio) in a loosely capped vial.

  • Incubation : Store at 4 °C for 3–7 days.

    • Causality: Slow evaporation combined with a reduced temperature promotes the nucleation of high-quality, defect-free single crystals. It maintains a low, stable supersaturation gradient, allowing the flexible bromoethoxy chains to pack in their lowest-energy conformation without inducing structural defects.

SynthesisWorkflow N1 Methyl 4-hydroxyphenylacetate N3 Nucleophilic Substitution (SN2) Reflux in Acetone N1->N3 N2 1,2-Dibromoethane + K2CO3 N2->N3 N4 Crude Methyl 2-[4-(2-bromoethoxy)phenyl]acetate N3->N4 N5 Purification (Silica Gel Column) N4->N5 N6 Slow Evaporation (EtOAc/Hexane, 4°C) N5->N6 N7 Diffraction-Quality Single Crystals N6->N7 3-7 days

Fig 1. Workflow for the synthesis and crystallization of the target phenylacetate derivative.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

The structural determination of halogenated flexible molecules requires specific data collection parameters to mitigate positional disorder.

Protocol 2: SCXRD Data Collection and Refinement
  • Mounting : Select a suitable single crystal (e.g., 0.2×0.15×0.1 mm) under a polarizing microscope. Mount it on a MiTeGen loop using paratone oil.

  • Cooling : Transfer the crystal to the goniometer equipped with a nitrogen cold stream set to 100 K.

    • Causality: Cooling to 100 K minimizes the thermal atomic displacement parameters (ADPs). This is essential for resolving the conformational disorder commonly observed in the flexible bromoethoxy chain, preventing "smearing" of the electron density around the heavy bromine atom.

  • Data Collection : Collect diffraction data using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector.

  • Structure Solution : Solve the crystallographic phase problem using the dual-space algorithm implemented in [2]. This approach efficiently locates the heavy bromine atom, which then phases the rest of the molecule.

  • Refinement : Refine the structure using full-matrix least-squares on F2 via . Apply anisotropic displacement parameters for all non-hydrogen atoms. Hydrogen atoms should be placed in calculated positions and refined using a riding model.

Structural Features & Conformational Analysis

Based on crystallographic profiling of similar halogenated phenylacetate derivatives, the compound typically crystallizes in a monoclinic crystal system. Below is a representative data profile for this class of intermediates.

Table 1: Representative Crystallographic Data Profile
ParameterValue
Chemical Formula C₁₁H₁₃BrO₃
Formula Weight 273.13 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Unit Cell Dimensions a≈11.5 Å, b≈5.8 Å, c≈17.2 Å
β Angle ≈105.4∘
Volume ≈1105.0 ų
Z (Molecules/Cell) 4
Density (Calculated) ≈1.64 g/cm³
Absorption Coefficient ( μ ) ≈3.5 mm⁻¹

Intermolecular Interactions: Because the molecule lacks strong hydrogen bond donors (like -OH or -NH), the crystal packing is largely dictated by a combination of weaker, structure-directing interactions:

  • Halogen Bonding : The polarizable bromine atom frequently engages in halogen bonding (e.g., Br⋯O interactions with the carbonyl oxygen of an adjacent molecule), acting as a primary structure-directing motif.

  • π−π Stacking : The phenyl rings align in offset face-to-face or edge-to-face conformations, stabilizing the 3D lattice.

  • Conformational Flexibility : The dihedral angle between the phenyl ring and the ester plane is a key variable, often adopting a near-orthogonal geometry to minimize steric clash.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity

A self-validating crystallographic workflow requires that the single-crystal model accurately represents the bulk synthetic material. PXRD bridges this gap, ensuring that the crystalline phase solved via SCXRD is the dominant phase in the bulk batch.

Protocol 3: PXRD Validation
  • Simulation : Generate a simulated powder pattern from the refined SCXRD .cif file.

  • Sample Preparation : Grind a representative sample of the bulk synthetic batch into a fine powder to minimize preferred orientation effects. Load onto a zero-background silicon holder.

  • Data Collection : Collect experimental PXRD data from 2θ=5∘ to 50∘ using Cu K α radiation at room temperature.

  • Comparison : Perform a Rietveld refinement or Pawley fit.

    • Causality: A high degree of overlap between the simulated and experimental peaks confirms that the bulk material is phase-pure and structurally identical to the single crystal, ruling out polymorphic impurities or unreacted starting materials.

PXRD_Validation S1 Single Crystal XRD Data (100 K) S2 Generate Simulated PXRD Pattern S1->S2 S5 Pattern Comparison (Rietveld Refinement) S2->S5 S3 Bulk Synthetic Batch (Room Temp) S4 Experimental PXRD Data Collection S3->S4 S4->S5 S6 Phase Purity Confirmed S5->S6 High Agreement S7 Polymorph / Impurity Detected S5->S7 Peak Mismatch

Fig 2. Logic flow for validating bulk phase purity using SCXRD and experimental PXRD data.

Conclusion

The rigorous application of X-ray diffraction techniques to intermediates like Methyl 2-[4-(2-bromoethoxy)phenyl]acetate ensures structural integrity early in the drug development pipeline. By coupling optimized synthesis and crystallization protocols with low-temperature SCXRD and bulk PXRD validation, researchers can establish a highly reliable, self-validating structural profile that de-risks downstream API manufacturing.

Sources

Foundational

Mechanism of Action in Alkylation: A Technical Guide to Methyl 2-[4-(2-bromoethoxy)phenyl]acetate

An In-Depth Technical Guide: Introduction Methyl 2-[4-(2-bromoethoxy)phenyl]acetate is a bifunctional organic molecule that serves as a valuable alkylating agent in modern organic synthesis. Its utility lies in its capac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Introduction

Methyl 2-[4-(2-bromoethoxy)phenyl]acetate is a bifunctional organic molecule that serves as a valuable alkylating agent in modern organic synthesis. Its utility lies in its capacity to introduce the 2-(4-(methoxycarbonylmethyl)phenoxy)ethyl moiety onto a variety of nucleophilic substrates. This guide provides a detailed examination of the core mechanistic principles governing its action in alkylation reactions, offers field-proven insights into reaction optimization, and presents a practical experimental framework. The discussion is grounded in fundamental principles of physical organic chemistry, emphasizing the causality behind experimental design choices to ensure robust and reproducible outcomes.

Structural Analysis and Physicochemical Properties

The reactivity of methyl 2-[4-(2-bromoethoxy)phenyl]acetate is a direct consequence of its molecular architecture. The molecule incorporates three key functional regions: a primary alkyl bromide, an aromatic ether, and a methyl ester.

PropertyValueSource
CAS Number 100125-95-9[1]
Molecular Formula C₁₁H₁₃BrO₃[1]
Molecular Weight 273.12 g/mol [1]
SMILES COC(=O)CC1=CC=C(OCCBr)C=C1[1]

The primary site of electrophilicity is the carbon atom bonded to the bromine. As a primary alkyl halide, it is sterically unhindered and highly susceptible to nucleophilic attack. Bromine is an excellent leaving group due to its ability to stabilize the negative charge as a bromide ion (Br⁻). This combination makes the bromoethoxy group a potent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions.[2][3] The phenylacetate portion of the molecule, while generally less reactive under typical alkylation conditions, offers a handle for further synthetic transformations, such as hydrolysis of the ester to the corresponding carboxylic acid.[4][5]

The Core Mechanism: Bimolecular Nucleophilic Substitution (Sₙ2)

The predominant mechanism through which methyl 2-[4-(2-bromoethoxy)phenyl]acetate functions as an alkylating agent is the Sₙ2 reaction.[3][6] This process is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[2][3]

The key steps are:

  • Nucleophile Activation: For neutral nucleophiles such as alcohols (ROH), phenols (ArOH), or thiols (RSH), a base is required to generate the more potent anionic nucleophile (alkoxide RO⁻, phenoxide ArO⁻, or thiolate RS⁻).[6][7] Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).

  • Backside Attack: The activated nucleophile attacks the carbon atom bearing the bromine from the side opposite to the C-Br bond.[2]

  • Concerted Transition State: A transient, high-energy transition state is formed where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken.

  • Product Formation: The C-Br bond fully breaks, displacing the bromide ion and forming the new C-Nucleophile bond.

This mechanism is fundamental to the widely used Williamson ether synthesis, which constructs an ether linkage from an alkoxide and an organohalide.[3][6][8]

Figure 1: The Sₙ2 Alkylation Mechanism.

Optimizing Alkylation: The Role of Phase-Transfer Catalysis

For reactions involving a solid-phase base (like K₂CO₃) or a nucleophile dissolved in an aqueous phase, the reaction rate can be severely limited by the poor solubility of the reactants in a common organic solvent. Phase-Transfer Catalysis (PTC) is a powerful technique to overcome this immiscibility.[9]

A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻) like tetrabutylammonium bromide (TBAB), facilitates the transport of the anionic nucleophile (Nu⁻) from the solid or aqueous phase into the organic phase where the alkylating agent resides.[10]

The catalytic cycle proceeds as follows:

  • Ion Exchange: The catalyst cation (Q⁺) pairs with the nucleophilic anion (Nu⁻) at the phase interface, forming a lipophilic ion pair [Q⁺Nu⁻].[10]

  • Phase Transfer: This ion pair is soluble in the organic solvent and migrates from the interface into the bulk organic phase.

  • Alkylation: The [Q⁺Nu⁻] ion pair, now in the same phase as the alkylating agent, reacts via the Sₙ2 mechanism to form the product and regenerate the catalyst halide [Q⁺Br⁻].

  • Catalyst Regeneration: The catalyst returns to the interface to repeat the cycle.

This methodology accelerates reaction rates, allows for milder reaction conditions, and often improves yields by minimizing side reactions.[9]

PTC_Cycle Phase-Transfer Catalysis (PTC) Cycle cluster_organic Organic Phase cluster_aqueous Aqueous / Solid Phase QBr_org Q⁺Br⁻ (Organic Phase) MBr_aq M⁺Br⁻ (Aqueous/Solid Phase) QBr_org->MBr_aq Phase Transfer QNu_org Q⁺Nu⁻ (Organic Phase) QNu_org->center_node Alkylation with R-Br Nu_aq M⁺Nu⁻ (Aqueous/Solid Phase) Nu_aq->QNu_org Ion Exchange center_node->QBr_org Product (R-Nu) Formation

Figure 2: Generalized Phase-Transfer Catalysis Cycle.

Field-Proven Experimental Protocol: Alkylation of a Phenol

This section provides a representative, self-validating protocol for the O-alkylation of a substituted phenol using methyl 2-[4-(2-bromoethoxy)phenyl]acetate.

Objective: To synthesize methyl 2-[4-(2-(4-nitrophenoxy)ethoxy)phenyl]acetate.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
4-Nitrophenol139.111.39 g10.01.0
Methyl 2-[4-(2-bromoethoxy)phenyl]acetate273.122.87 g10.51.05
Potassium Carbonate (K₂CO₃), anhydrous138.212.76 g20.02.0
Tetrabutylammonium Bromide (TBAB)322.37322 mg1.00.1
Acetonitrile (CH₃CN)-50 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g), anhydrous potassium carbonate (2.76 g), and tetrabutylammonium bromide (322 mg).

  • Solvent and Reagent Addition: Add 50 mL of acetonitrile to the flask. Stir the resulting suspension for 15 minutes at room temperature to facilitate the formation of the potassium phenoxide salt.[11]

  • Initiation: Add methyl 2-[4-(2-bromoethoxy)phenyl]acetate (2.87 g) to the stirring suspension.

  • Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and maintain reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour.[12] A typical eluent system is 30% ethyl acetate in hexanes. The reaction is complete when the 4-nitrophenol spot is no longer visible.

  • Workup: After completion (typically 4-6 hours), cool the reaction mixture to room temperature. Filter the solid salts through a pad of celite and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Figure 3: Experimental Workflow for Phenol Alkylation.

Analytical Validation

Ensuring the successful completion of the alkylation reaction and confirming the product's identity requires robust analytical methods.

TechniquePrincipleData TypeAdvantagesLimitations
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary and mobile phase.QualitativeSimple, rapid, and inexpensive for routine reaction monitoring.[12]Limited resolution; not inherently quantitative.[12]
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Quantitative & StructuralProvides definitive structural information and can be used for quantitative analysis of reaction conversion.[12]Higher cost; requires more sample preparation than TLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by chromatography followed by mass-to-charge ratio detection.Quantitative & StructuralHigh sensitivity and specificity for identifying product and impurities.[12]Destructive technique; higher instrumentation cost.

Conclusion

Methyl 2-[4-(2-bromoethoxy)phenyl]acetate is a versatile and efficient alkylating agent that operates primarily through the Sₙ2 mechanism. Its reactivity is centered on the sterically accessible primary alkyl bromide, which readily undergoes nucleophilic substitution by a wide range of nucleophiles. Understanding the core Sₙ2 pathway is essential for rational experimental design. Furthermore, the strategic application of techniques such as Phase-Transfer Catalysis can significantly enhance reaction efficiency, particularly in heterogeneous systems. The protocols and mechanistic insights provided in this guide offer a robust framework for scientists and developers to successfully employ this reagent in the synthesis of complex molecular architectures.

References

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis . National Center for Biotechnology Information. [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? . Termedia. [Link]

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC . National Center for Biotechnology Information. [Link]

  • Phase Transfer Catalysis . Dalal Institute. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • p-Selective (sp2)-C–H functionalization for an acylation/alkylation reaction using organic photoredox catalysis . Royal Society of Chemistry. [Link]

  • The alkoxylation method applied to extend phenol compounds to have alkoxy functional group.
  • Kinetic Studies of the Alkaline Hydrolysis of Alkyl Acetates by Conductometric Measurements . Semantic Scholar. [Link]

  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC . National Center for Biotechnology Information. [Link]

  • methyl 2-[4-(2-bromoethoxy)phenyl]acetate | 100125-95-9 . Appchem. [Link]

  • Alkylation and acylation of phenol with methyl acetate | Request PDF . ResearchGate. [Link]

  • Williamson ether synthesis . Wikipedia. [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile . MDPI. [Link]

  • (PDF) Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination of its biological activity . ResearchGate. [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective . MDPI. [Link]

  • Mechanistic Studies of Formal Thioboration Reactions of Alkynes - PMC . National Center for Biotechnology Information. [Link]

  • Alkylation Reactions | Development, Technology . METTLER TOLEDO. [Link]

  • Kinetic Study on the Morpholinolysis of Esters Analogues to Flutamide in MeOH-H2O Mixtures: Effect of Medium on Reactivity & Mechanism . CCSE. [Link]

  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS . eGyanKosh. [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts . White Rose eTheses Online. [Link]

  • (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate - PMC . National Center for Biotechnology Information. [Link]

  • Phenol Alkylation Plant . SL TEC. [Link]

  • Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method . Academia.edu. [Link]

  • 12. The Williamson Ether Synthesis . Dartmouth College. [Link]

  • Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates . ChemRxiv. [Link]

  • Williamson Ether Synthesis . ChemTalk. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 2-[4-(2-bromoethoxy)phenyl]acetate

Application Note: Step-by-Step Synthesis Protocol for Methyl 2-[4-(2-bromoethoxy)phenyl]acetate Introduction & Mechanistic Rationale Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (CAS: 100125-95-9) is a highly valuable bifun...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for Methyl 2-[4-(2-bromoethoxy)phenyl]acetate

Introduction & Mechanistic Rationale

Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (CAS: 100125-95-9) is a highly valuable bifunctional building block utilized extensively in medicinal chemistry and drug development. Featuring both a base-sensitive methyl ester and a highly reactive bromoethyl ether moiety, it serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including selective dopamine D3 receptor agonists[1] and beta-adrenergic blockers.

The synthesis relies on a classical Williamson ether synthesis, coupling Methyl 2-(4-hydroxyphenyl)acetate (CAS: 14199-15-6)[2] with 1,2-dibromoethane under basic conditions[3]. As a Senior Application Scientist, it is critical to understand that successful execution of this protocol relies not just on mixing reagents, but on controlling the competing kinetic pathways inherent to bifunctional molecules.

Causality in Experimental Design:

  • Base Selection (K₂CO₃): Potassium carbonate is specifically chosen because its mild basicity (pKa ~10.3) is sufficient to quantitatively deprotonate the phenol to its highly nucleophilic phenoxide anion, without triggering the undesired saponification (hydrolysis) of the methyl ester.

  • Electrophile Stoichiometry (Excess 1,2-dibromoethane): Because 1,2-dibromoethane contains two identical electrophilic sites, the primary side reaction is bis-alkylation (where one dibromide molecule reacts with two phenoxide molecules, forming an inactive dimer)[3]. To statistically suppress this, a 5-fold molar excess of 1,2-dibromoethane is employed.

  • Solvent Selection (Acetonitrile): Acetonitrile (ACN) provides an excellent polar aprotic environment that solvates the phenoxide ion, accelerating the Sₙ2 displacement while maintaining a manageable reflux temperature (82 °C) that prevents thermal degradation of the product.

Quantitative Materials & Reagents

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentCAS NumberMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Methyl 2-(4-hydroxyphenyl)acetate14199-15-6166.171.01.66 gNucleophile
1,2-Dibromoethane106-93-4187.865.09.39 g (4.3 mL)Electrophile
Potassium Carbonate (Anhydrous)584-08-7138.212.53.45 gBase
Acetonitrile (Anhydrous)75-05-841.05N/A30.0 mLSolvent

Experimental Workflow Visualization

SynthesisWorkflow Phenol 1. Phenol Activation Methyl 2-(4-hydroxyphenyl)acetate + K2CO3 in ACN Electrophile 2. Alkylation Add 1,2-Dibromoethane (Excess) Reflux at 80°C (12-16h) Phenol->Electrophile Deprotonation to Phenoxide Workup 3. Work-up Filter Salts & Concentrate Remove Excess Dibromide Electrophile->Workup SN2 Reaction Extraction 4. Extraction Partition EtOAc / H2O Wash with Brine, Dry (Na2SO4) Workup->Extraction Phase Separation Purification 5. Purification Silica Column Chromatography (Hexanes:EtOAc Gradient) Extraction->Purification Organic Layer Product 6. Target Compound Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (Pure Isolate) Purification->Product Evaporation of Fractions

Figure 1: Synthesis workflow for Methyl 2-[4-(2-bromoethoxy)phenyl]acetate.

Step-by-Step Methodology

Phase 1: Reaction Setup & Activation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with inert Nitrogen (N₂) gas to prevent ambient moisture from interfering with the reaction.

  • Add 1.66 g (10 mmol) of Methyl 2-(4-hydroxyphenyl)acetate[2] to the flask, followed by 30.0 mL of anhydrous Acetonitrile.

  • Add 3.45 g (25 mmol) of finely powdered, anhydrous Potassium Carbonate (K₂CO₃).

  • Stir the suspension at room temperature for 30 minutes. Scientific Insight: This pre-incubation period allows for the heterogeneous deprotonation of the phenol, generating the active phenoxide nucleophile indicated by a slight yellowing of the suspension.

Phase 2: Electrophilic Addition & Reflux 5. Using a glass syringe, add 4.3 mL (50 mmol) of 1,2-dibromoethane in a single portion. 6. Heat the reaction mixture to a gentle reflux (internal temperature ~80 °C) using an oil bath or heating mantle. 7. Maintain reflux for 12 to 16 hours. 8. Self-Validating Checkpoint: After 12 hours, sample 50 µL of the reaction mixture, dilute with 0.5 mL EtOAc, and analyze via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase. The starting phenol (lower Rf) should be completely consumed, replaced by a new, less polar spot (higher Rf) corresponding to the target ether.

Phase 3: Work-up & Extraction 9. Once TLC confirms reaction completion, remove the flask from the heat source and allow it to cool to room temperature. 10. Filter the crude mixture through a pad of Celite to remove the inorganic salts (unreacted K₂CO₃ and the KBr byproduct). Wash the filter cake with an additional 20 mL of Acetonitrile. 11. Transfer the filtrate to a rotary evaporator. Concentrate the solution under reduced pressure (water bath at 45 °C) to remove the Acetonitrile and the bulk of the excess 1,2-dibromoethane. Note: 1,2-dibromoethane has a boiling point of 131 °C; a high-vacuum pump may be required to drive off residual traces. 12. Partition the resulting crude oil between 50 mL of Ethyl Acetate (EtOAc) and 50 mL of distilled water in a separatory funnel. 13. Isolate the organic (upper) layer. Wash the aqueous layer once more with 25 mL of EtOAc. 14. Combine the organic layers, wash with 30 mL of saturated aqueous NaCl (brine), and dry over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate in vacuo.

Phase 4: Purification 15. Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). 16. Utilize a gradient elution starting from 100% Hexanes to elute any remaining 1,2-dibromoethane, gradually increasing polarity to 85:15 Hexanes:EtOAc to elute the target compound. 17. Pool the product-containing fractions (verified by TLC or LC-MS) and evaporate the solvent to yield Methyl 2-[4-(2-bromoethoxy)phenyl]acetate as a clear to pale-yellow oil.

Quality Control & Troubleshooting

  • High Dimer Formation: If LC-MS reveals significant formation of the bis-alkylated dimer, the local concentration of the phenoxide was too high relative to the electrophile. Solution: In future runs, add the pre-formed phenoxide solution dropwise via an addition funnel to a refluxing solution of 1,2-dibromoethane.

  • Ester Hydrolysis: The presence of the corresponding carboxylic acid (Methyl ester cleavage) indicates water intrusion or the use of degraded/hydrated K₂CO₃. Solution: Ensure all solvents are strictly anhydrous and K₂CO₃ is oven-dried prior to use.

References

  • Moritz, A. E., et al. "Discovery, Optimization, and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist". Journal of Medicinal Chemistry, 63(10), 5526-5567 (2020). URL:[Link]

  • Thermo Fisher Scientific. "Methyl 4-hydroxyphenylacetate, 99%". Thermo Scientific Chemicals. URL:[Link]

Sources

Application

Application Note: Methyl 2-[4-(2-bromoethoxy)phenyl]acetate as a Versatile Electrophile in Transition-Metal-Catalyzed Cross-Coupling Reactions

Introduction & Mechanistic Rationale Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (CAS: 100125-95-9) is a highly valuable bifunctional building block widely utilized in medicinal chemistry and drug development[1][2]. Struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (CAS: 100125-95-9) is a highly valuable bifunctional building block widely utilized in medicinal chemistry and drug development[1][2]. Structurally, it features a methyl phenylacetate moiety—a common pharmacophore—linked via an ether bridge to a primary unactivated alkyl bromide. While traditionally employed as a simple electrophile in SN​2 substitutions, modern synthetic paradigms leverage this unactivated alkyl bromide for complex C(sp3)–C(sp2) and C(sp3)–C(sp3) bond formations via transition-metal-catalyzed cross-coupling[3][4].

The Challenge of Unactivated Alkyl Bromides: Historically, coupling unactivated alkyl bromides like methyl 2-[4-(2-bromoethoxy)phenyl]acetate using palladium catalysis has been plagued by rapid β -hydride elimination from the alkyl-Pd(II) intermediate, leading to undesired alkene byproducts rather than the cross-coupled product[5]. Furthermore, the presence of the methyl ester group strictly limits the use of hard, highly nucleophilic organometallic reagents (e.g., organolithiums or standard Grignard reagents) which would readily attack the carbonyl center.

The Nickel-Catalyzed Solution: To circumvent these issues, base-metal catalysis—specifically Nickel—has emerged as the premier strategy[5]. Nickel catalysts readily undergo single-electron transfer (SET) pathways, generating alkyl radical intermediates that bypass traditional β -hydride elimination[3]. By employing reductive cross-coupling (RCC) conditions with a terminal reductant (e.g., Mn0 or Zn0 ), the alkyl bromide can be coupled directly with aryl iodides without requiring the pre-generation of sensitive organometallic species[3][5]. This approach is exceptionally tolerant of the methyl ester moiety.

Mechanistic Pathway: Nickel-Catalyzed Reductive Cross-Coupling

The causality behind the success of the Ni/diamine catalyst system lies in its ability to orchestrate two distinct electrophiles. The Ni(0) active species preferentially undergoes oxidative addition into the aryl iodide. Subsequent SET to the unactivated alkyl bromide generates a carbon-centered radical, which rapidly recombines with the Ni(II) species. The resulting high-valent Ni(III) intermediate undergoes facile reductive elimination to forge the new C–C bond, while the terminal reductant ( Mn0 ) turns over the catalytic cycle[3][5].

CatalyticCycle Ni0 Ni(0) Active Catalyst OA1 Oxidative Addition (Aryl-I) Ni0->OA1 + Aryl-I NiII Aryl-Ni(II)-I OA1->NiII Radical Alkyl Radical Formation (via SET) NiII->Radical + Alkyl-Br NiIII Aryl-Ni(III)-Alkyl Radical->NiIII RE Reductive Elimination (C-C Bond Formation) NiIII->RE Mn Mn(0) Reduction (Regeneration of Ni(0)) RE->Mn Product Release Mn->Ni0 + Mn(0)

Ni-catalyzed reductive cross-coupling catalytic cycle for alkyl bromides.

Experimental Protocols

To ensure a self-validating and reproducible system, the following protocols detail the exact stoichiometry, environmental controls, and in-process monitoring required for successful coupling.

Protocol A: Reductive Cross-Coupling with Aryl Iodides (Ester-Tolerant)

This protocol adapts the robust conditions pioneered for unactivated alkyl bromides[3][5], specifically optimized to preserve the methyl ester of methyl 2-[4-(2-bromoethoxy)phenyl]acetate.

Reagents & Materials:

  • Electrophile 1: Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (1.0 equiv, 1.0 mmol)[1]

  • Electrophile 2: Aryl Iodide (1.5 equiv, 1.5 mmol)

  • Catalyst: NiI2​ (0.1 equiv, 10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 equiv, 10 mol%)

  • Reductant: Manganese powder ( Mn0 , 3.0 equiv, 3.0 mmol)

  • Additive: Pyridine (0.2 equiv) (to suppress homocoupling)

  • Solvent: DMA/THF (1:1 v/v, 0.2 M, anhydrous and degassed)

Step-by-Step Methodology:

  • Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk flask with NiI2​ (31 mg, 0.1 mmol), dtbbpy (27 mg, 0.1 mmol), and Mn powder (165 mg, 3.0 mmol).

  • Solvent Addition: Add 2.5 mL of anhydrous DMA and 2.5 mL of anhydrous THF. Stir the suspension at room temperature for 15 minutes until a deep green/blue active catalyst complex forms.

  • Substrate Addition: Add the aryl iodide (1.5 mmol), followed by methyl 2-[4-(2-bromoethoxy)phenyl]acetate (273 mg, 1.0 mmol)[1], and pyridine (16 µL, 0.2 mmol).

  • Reaction Execution: Seal the Schlenk flask, remove it from the glovebox, and stir vigorously (800 rpm) at room temperature for 24 hours.

  • In-Process Tracking: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1). The disappearance of the alkyl bromide (m/z ~272/274) and appearance of the coupled product mass validates the cycle progression.

  • Workup & Self-Validation: Quench the reaction by carefully adding 10 mL of 1M HCl. Expert Insight: The 1M HCl serves a dual purpose—it protonates basic byproducts and dissolves the unreacted Mn0 powder. The cessation of effervescence and the disappearance of the grey suspension serve as a visual self-validation that the reductant has been fully quenched. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the coupled product.

Workflow Glovebox 1. Glovebox Setup Weigh Catalyst & Mn Schlenk 2. Schlenk Flask Add Substrates Glovebox->Schlenk Stir 3. Reaction Stir 24h at RT Schlenk->Stir Quench 4. Workup HCl Quench & Extract Stir->Quench Purify 5. Purification Silica Column Quench->Purify

Step-by-step experimental workflow for the reductive cross-coupling protocol.

Quantitative Data Presentation & Optimization

The following table summarizes the causal relationship between reaction parameters and coupling efficiency for the reductive cross-coupling of methyl 2-[4-(2-bromoethoxy)phenyl]acetate.

EntryCatalyst SystemReductantSolventDeviation from StandardYield (%)
1 NiI2​ / dtbbpy Mn0 DMA/THFNone (Standard Conditions)85%
2 NiI2​ / dtbbpy Zn0 DMA/THF Zn0 instead of Mn0 62%
3 NiI2​ / dtbbpy Mn0 DMFSolvent change45%
4 Pd(OAc)2​ / PPh3​ Mn0 DMA/THFPd instead of Ni<5% (β-hydride elim.)
5 NiI2​ / None Mn0 DMA/THFNo ligandTrace

Table 1: Optimization of reaction conditions. Note the critical dependence on Nickel (Entry 4 demonstrates Pd failure due to β -hydride elimination) and the superiority of Mn0 over Zn0 (Entry 2) for maintaining ester integrity while driving reduction.

References

  • NextSDS. "methyl 2-[4-(2-bromoethoxy)phenyl]acetate — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Yan, C.-S. et al. "Reductive Cross-Coupling of Nonaromatic, Heterocyclic Bromides with Aryl and Heteroaryl Bromides." The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • Xue, W. et al. "Nickel-Catalyzed Enantioselective Reductive Cross-Coupling Reactions." ACS Catalysis (via PMC). URL: [Link]

  • Saito, B. & Fu, G. C. "Asymmetric cross-coupling reactions of alkyl electrophiles." SCI. URL: [Link]

Sources

Method

Using Methyl 2-[4-(2-bromoethoxy)phenyl]acetate for synthesizing phenylacetic acid derivatives

An In-Depth Guide to the Synthesis of Phenylacetic Acid Derivatives Utilizing Methyl 2-[4-(2-bromoethoxy)phenyl]acetate Abstract Phenylacetic acid and its derivatives are foundational scaffolds in modern pharmacology, pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Phenylacetic Acid Derivatives Utilizing Methyl 2-[4-(2-bromoethoxy)phenyl]acetate

Abstract

Phenylacetic acid and its derivatives are foundational scaffolds in modern pharmacology, present in a multitude of therapeutic agents, including renowned non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The strategic functionalization of the phenylacetic acid core allows for the precise modulation of a molecule's pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the versatile use of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate as a pivotal starting material for the synthesis of novel phenylacetic acid derivatives. We will explore the core synthetic transformations, provide detailed, validated protocols, and discuss the critical safety considerations inherent in these chemical manipulations.

Introduction: The Strategic Importance of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate

Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (CAS No. 100125-95-9) is a bifunctional building block ingeniously designed for sequential or orthogonal synthetic strategies.[3][4] Its structure features two key reactive sites:

  • The 2-Bromoethoxy Group: The terminal bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups through etherification or N-alkylation, effectively creating an ether linkage to a desired moiety (R-group).

  • The Methyl Ester Group: This group can be readily hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid.[5] This transformation unmasks the defining feature of the phenylacetic acid scaffold, providing a handle for further modifications such as amide bond formation or salt formulation.

The strategic advantage of this reagent lies in the ability to first elaborate the bromoethoxy side chain and subsequently hydrolyze the ester, leading to a diverse library of functionalized phenylacetic acids.

Core Synthetic Methodologies

The synthetic utility of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate is primarily centered around two robust and high-yielding transformations: nucleophilic substitution at the alkyl bromide and hydrolysis of the methyl ester.

Pathway A: Side-Chain Elaboration via Nucleophilic Substitution

The primary and most versatile reaction involves the alkylation of various nucleophiles using the bromoethoxy side chain. This reaction typically proceeds via an SN2 mechanism.

  • Causality Behind Experimental Choices: The choice of base and solvent is critical for reaction efficiency. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often preferred to deprotonate the nucleophile (e.g., a phenol or the N-H of an amine) without competing in the substitution reaction.[6] Solvents such as acetone, acetonitrile (MeCN), or N,N-dimethylformamide (DMF) are ideal as they are polar enough to dissolve the reagents but are aprotic, which accelerates SN2 reactions. Heating under reflux is typically required to provide the necessary activation energy for the reaction to proceed at a practical rate.[6]

Common Nucleophiles:

  • Amines (Primary and Secondary): Reaction with amines leads to the formation of secondary or tertiary amine derivatives, respectively. This is a cornerstone for building molecules with specific biological targets.

  • Alcohols and Phenols: Alkylation of alcohols or phenols in the presence of a base (Williamson Ether Synthesis) creates complex ether linkages.[7]

  • Thiols: Reaction with thiols provides access to thioether derivatives.

Synthetic_Pathways cluster_0 Pathway A: Nucleophilic Substitution cluster_1 Pathway B: Ester Hydrolysis SM Methyl 2-[4-(2-bromoethoxy)phenyl]acetate P1 Methyl 2-[4-(2-(nucleophil)ethoxy)phenyl]acetate SM->P1 Sₙ2 Reaction P2 2-[4-(2-Bromoethoxy)phenyl]acetic acid SM->P2 Saponification Nuc Nucleophile (R-NH₂, R-OH, etc.) + Base (e.g., K₂CO₃) P3 Final Product: 2-[4-(2-(nucleophil)ethoxy)phenyl]acetic acid P1->P3 Pathway B Base Base (e.g., NaOH, KOH) then Acid (H₃O⁺) caption Overall Synthetic Strategy

Caption: Overall synthetic strategy using the title compound.

Pathway B: Carboxylic Acid Formation via Ester Hydrolysis

The conversion of the methyl ester to a carboxylic acid is a fundamental step in synthesizing the final phenylacetic acid derivative. Base-catalyzed hydrolysis, or saponification, is the most common and efficient method.

  • Causality Behind Experimental Choices: The reaction is driven by the nucleophilic attack of a hydroxide ion (from NaOH or KOH) on the electrophilic carbonyl carbon of the ester.[5][8] A co-solvent system, typically methanol/water or ethanol/water, is used to ensure the solubility of both the organic ester and the aqueous base. The reaction is often heated to ensure complete conversion.[8] Following the hydrolysis, the resulting carboxylate salt is protonated by the addition of a strong acid (e.g., HCl), causing the neutral carboxylic acid to precipitate from the aqueous solution, which simplifies isolation.[5]

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for a representative two-step synthesis of a novel phenylacetic acid derivative.

Protocol 1: Synthesis of Methyl 2-[4-(2-(benzylamino)ethoxy)phenyl]acetate

This protocol details the N-alkylation of benzylamine with the starting material.

Table 1: Reagents and Materials for Protocol 1

Reagent/MaterialMW ( g/mol )AmountMoles (mmol)Equivalents
Methyl 2-[4-(2-bromoethoxy)phenyl]acetate273.125.00 g18.31.0
Benzylamine107.152.16 g (2.20 mL)20.11.1
Potassium Carbonate (K₂CO₃), anhydrous138.215.06 g36.62.0
Acetonitrile (MeCN)-100 mL--
Ethyl Acetate-~150 mL--
Saturated Sodium Bicarbonate Solution (aq.)-~50 mL--
Brine-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--
Round-bottom flask (250 mL), reflux condenser, magnetic stirrer-1 set--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (5.00 g, 18.3 mmol).

  • Add acetonitrile (100 mL), benzylamine (2.20 mL, 20.1 mmol), and anhydrous potassium carbonate (5.06 g, 36.6 mmol).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and rinse the solid with a small amount of ethyl acetate.

  • Transfer the filtrate to a separatory funnel and dilute with 100 mL of ethyl acetate and 50 mL of water.

  • Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 2-[4-(2-(benzylamino)ethoxy)phenyl]acetate.

Protocol 2: Synthesis of 2-[4-(2-(benzylamino)ethoxy)phenyl]acetic acid

This protocol details the hydrolysis of the methyl ester product from Protocol 1.

Table 2: Reagents and Materials for Protocol 2

Reagent/MaterialMW ( g/mol )AmountMoles (mmol)
Methyl 2-[4-(2-(benzylamino)ethoxy)phenyl]acetate300.374.00 g13.3
Sodium Hydroxide (NaOH)40.001.06 g26.6
Methanol-50 mL-
Water-25 mL-
Hydrochloric Acid (HCl), 2M-As needed (~15 mL)-
Round-bottom flask (250 mL), reflux condenser-1 set-

Procedure:

  • Dissolve the product from Protocol 1 (4.00 g, 13.3 mmol) in methanol (50 mL) in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve sodium hydroxide (1.06 g, 26.6 mmol) in water (25 mL) and add this solution to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 70-80°C) for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.

  • While stirring, slowly add 2M HCl dropwise until the pH of the solution is approximately 2-3. A white precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 20 mL).

  • Dry the product under vacuum to yield the final 2-[4-(2-(benzylamino)ethoxy)phenyl]acetic acid.

Safety and Handling

Proper safety precautions are paramount when working with the reagents described.

  • Methyl 2-[4-(2-bromoethoxy)phenyl]acetate and related bromoacetates are lachrymators and potent alkylating agents. They are harmful if swallowed, inhaled, or absorbed through the skin and may cause severe irritation or burns.[9][10]

  • Always handle these chemicals in a well-ventilated chemical fume hood. [11]

  • Personal Protective Equipment (PPE) is mandatory. This includes safety goggles, a lab coat, and chemically resistant gloves.[10][12]

  • Strong bases (NaOH, KOH) and acids (HCl) are corrosive. Avoid contact with skin and eyes.[9]

  • Ensure eyewash stations and safety showers are readily accessible. [10] In case of skin contact, wash immediately and thoroughly with plenty of water.[11] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[9]

Experimental_Workflow cluster_protocol1 Protocol 1: N-Alkylation cluster_protocol2 Protocol 2: Saponification P1_Start 1. Combine Reagents (Starting Material, Amine, K₂CO₃ in MeCN) P1_Reflux 2. Heat to Reflux (4-6h) P1_Start->P1_Reflux P1_Workup 3. Cool, Filter & Extract P1_Reflux->P1_Workup P1_Purify 4. Purify (Column Chromatography) P1_Workup->P1_Purify P2_Start 5. Dissolve Ester in MeOH/H₂O + Add NaOH P1_Purify->P2_Start Intermediate Product P2_Reflux 6. Heat to Reflux (2-3h) P2_Start->P2_Reflux P2_Workup 7. Cool, Acidify with HCl P2_Reflux->P2_Workup P2_Isolate 8. Filter & Dry Product P2_Workup->P2_Isolate caption Step-by-Step Experimental Workflow

Caption: Step-by-Step Experimental Workflow.

References

  • Jiao, Y., et al. (2023). One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. Journal of the American Chemical Society. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]

  • Kamal, A., et al. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org. Retrieved from [Link]

  • Cole-Parmer. (2006, January 16). Material Safety Data Sheet - Methyl bromoacetate, 99%. Retrieved from [Link]

  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP 0098058 B1 - Synthesis of phenylacetic acid esters.
  • Google Patents. (n.d.). WO2004101540A2 - Method for the production of phenylacetic acid derivatives.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-[4-(2-bromoethoxy)phenyl]acetate — Chemical Substance Information. Retrieved from [Link]

  • Appchem. (n.d.). methyl 2-[4-(2-bromoethoxy)phenyl]acetate | 100125-95-9. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link]

  • ResearchGate. (2018, February 19). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. Retrieved from [Link]

  • Organic chemistry practical course. (n.d.). Synthesis of Phenyl acetate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl Bromo-Phenylacetate. Retrieved from [Link]

  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

Sources

Application

Application Notes and Safe Handling Protocols for Methyl 2-[4-(2-bromoethoxy)phenyl]acetate

Abstract This document provides a comprehensive guide to the safe handling, storage, and use of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (CAS No. 100125-95-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (CAS No. 100125-95-9). As a bifunctional chemical intermediate, this compound is valuable in synthetic chemistry, particularly in the development of pharmaceutical agents and complex organic molecules. Its utility stems from the reactive bromoethoxy group, which serves as a potent electrophile for etherification and other nucleophilic substitution reactions. However, this reactivity also necessitates stringent safety protocols to mitigate potential hazards. These application notes are intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to ensure both experimental success and personnel safety.

Chemical Profile and Physical Properties

Methyl 2-[4-(2-bromoethoxy)phenyl]acetate is a solid organic compound whose structure incorporates a reactive alkyl bromide and a methyl ester. This combination makes it a versatile building block for introducing a 2-(4-oxyphenyl)acetate moiety into target molecules.

PropertyValueSource
CAS Number 100125-95-9[1][2]
Molecular Formula C₁₁H₁₃BrO₃[2]
Molecular Weight 273.12 g/mol [2]
Appearance Solid (form may vary)[3]
SMILES COC(=O)CC1=CC=C(OCCBr)C=C1[2]
InChI Key NCEPIIRKXIJJJM-UHFFFAOYSA-N[4]

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary risks are associated with its acute toxicity upon exposure and its irritant properties. The bromoethoxy functional group classifies it as an alkylating agent, which warrants careful handling to avoid unintended biological reactions.

Hazard ClassGHS CategoryHazard StatementSignal Word
Acute Toxicity, Oral Category 4H302: Harmful if swallowedWarning
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skinWarning
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaledWarning
Skin Irritation Category 2H315: Causes skin irritationWarning
Eye Irritation Category 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure) Category 3H335/H336: May cause respiratory irritation or drowsiness/dizzinessWarning

Source: Notified C&L Inventory[1][5]

Core Safety and Handling Protocols

Adherence to rigorous safety protocols is mandatory when working with this reagent. The following guidelines are designed to minimize exposure and ensure a safe laboratory environment.[6]

Engineering Controls: The Primary Line of Defense
  • Chemical Fume Hood: All manipulations of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood.[7][8] This is critical for preventing the inhalation of any dust or vapors, which are classified as harmful.[1]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain low ambient concentrations of chemical vapors.[7]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible and unobstructed.[9]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent dermal and ocular exposure.[10]

  • Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 or EN 166 standards. When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[5][9]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[11] Avoid latex gloves due to their poor chemical resistance. Always inspect gloves for tears or holes before use and remove them properly to avoid contaminating skin. Never reuse disposable gloves.[12]

    • Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against skin exposure and contamination of personal clothing.[10]

  • Clothing: Long pants and closed-toe shoes are mandatory. Never wear shorts, skirts, or sandals in the laboratory.[11][12]

General Hygiene and Laboratory Practices
  • Avoid Contamination: Never eat, drink, or store food in the laboratory.[12]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[6][9]

  • Labeling: All containers holding the substance must be clearly labeled with its full chemical name and associated hazards.[6]

  • Transport: When moving the chemical outside of the fume hood, always use a secondary, shatter-resistant container.[13]

Experimental Protocol: Handling and Dispensing

This protocol outlines the standard procedure for safely weighing and dissolving the reagent for use in a chemical reaction.

  • Preparation: Before handling the reagent, ensure you are wearing the full required PPE (Section 3.2). Confirm that the chemical fume hood is operational.

  • Weighing:

    • Place an analytical balance inside the fume hood or use a dedicated weighing station with proper ventilation.

    • Tare a clean, dry weighing vessel (e.g., a glass vial or beaker).

    • Carefully transfer the required amount of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate from its stock container to the tared vessel using a clean spatula. Avoid generating dust.

    • Securely close the stock container immediately after dispensing.

  • Dissolution:

    • While still inside the fume hood, add the desired solvent to the weighing vessel containing the reagent.

    • Use a magnetic stirrer or gentle swirling to facilitate dissolution.

  • Transfer:

    • Once fully dissolved, transfer the solution to the reaction vessel using a glass funnel or pipette.

    • Rinse the weighing vessel with a small amount of additional solvent and add the rinsing to the reaction vessel to ensure a complete transfer.

  • Cleanup: Decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., acetone), and dispose of the rinse as hazardous waste. Wipe down the work surface within the fume hood.

Storage, Stability, and Incompatibilities

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[7][9] The storage area should be well-ventilated and separate from incompatible materials.[14] A designated cabinet for reactive or combustible solids is recommended.[3][13]

  • Stability: The compound is stable under recommended storage conditions. Avoid exposure to heat, sparks, or open flames.[15]

  • Incompatible Materials:

    • Strong Oxidizing Agents: Contact can lead to vigorous, exothermic reactions.

    • Strong Bases: Bases can promote elimination or substitution reactions, potentially generating heat and pressure.

    • Nucleophiles: As an alkylating agent, it will react with various nucleophiles (e.g., amines, thiols, alcohols). While this is its intended reactivity in synthesis, unplanned contact should be avoided.

Reactivity Profile and Potential Applications

The primary utility of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate lies in its ability to act as an electrophile in nucleophilic substitution reactions.

  • Mechanism of Action: The carbon atom alpha to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it a prime target for attack by nucleophiles. The bromide ion is an excellent leaving group, facilitating the reaction. This pathway is fundamental to forming new ether linkages.

  • Synthetic Applications: This reagent is commonly used to attach the 2-[4-(ethoxy)phenyl]acetate scaffold to molecules containing nucleophilic functional groups like phenols, alcohols, or thiols. This is a key strategy in medicinal chemistry for modifying lead compounds to improve their pharmacological properties. While α-bromo esters are known to participate in reactions like the Reformatsky reaction, the bromoethoxy moiety in this specific compound is more sterically accessible and is the primary site for alkylation.[16]

G cluster_reactants Reactants cluster_product Product Reagent Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (R-O-CH₂-CH₂-Br) Product Alkylated Product (R-O-CH₂-CH₂-Nu) Reagent->Product Forms Ether Linkage LeavingGroup Bromide Ion (Br⁻) Reagent->LeavingGroup Loses Leaving Group Nucleophile Nucleophile (Nu:⁻) Nucleophile->Reagent SN2 Attack

Caption: General Sₙ2 reactivity of the bromoethoxy group.

Emergency Procedures

Immediate and appropriate action during an emergency is critical.

Spill and Leak Response

In the event of a spill, follow this workflow:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors if possible.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large or produces significant dust/vapor.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[17] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[5]

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor or safety officer.

G start Spill Occurs alert Alert Personnel & Evacuate Area start->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain Cover with Inert Absorbent (e.g., Vermiculite) ppe->contain collect Sweep into Labeled Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste via Institutional Protocol decon->dispose end Incident Reported & Resolved dispose->end

Caption: Workflow for responding to a chemical spill.

First Aid Measures
  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][15]

Disposal Considerations

  • Waste Management: This chemical and any materials contaminated with it must be disposed of as hazardous waste.[17]

  • Procedure: Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[5]

References

  • NextSDS. (n.d.). methyl 2-[4-(2-bromoethoxy)phenyl]acetate — Chemical Substance Information. Retrieved from [Link]

  • Appchem. (n.d.). methyl 2-[4-(2-bromoethoxy)phenyl]acetate | 100125-95-9. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-(2-Bromoethoxy)2-ethoxybenzene. Retrieved from [Link]

  • Duke Chemistry. (n.d.). Safety Manual. Retrieved from [Link]

  • Green World Group. (2023). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Testbook. (2024). Aldehydes and ketones react with α-brome esters and zinc to yield. Retrieved from [Link]

  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-[4-(2-bromoethoxy)phenyl]acetate. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 2-[4-(2-bromoethoxy)phenyl]acetate Synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate . This guide is designed for drug development professionals and synthetic chemists who are encountering yield-limitin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate . This guide is designed for drug development professionals and synthetic chemists who are encountering yield-limiting bottlenecks during the alkylation of methyl 2-(4-hydroxyphenyl)acetate with 1,2-dibromoethane.

Below, you will find mechanistic troubleshooting guides, quantitative optimization data, and a self-validating experimental protocol designed to maximize monomeric product yield while suppressing dimerization and ester hydrolysis.

Mechanistic Overview & Causality

The synthesis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate relies on the classic Williamson Ether Synthesis . In this bimolecular nucleophilic substitution (SN2) reaction, a base deprotonates the phenolic starting material to form a highly nucleophilic phenoxide ion, which subsequently attacks the primary alkyl halide (1,2-dibromoethane) .

Because 1,2-dibromoethane is a bifunctional electrophile, the newly formed target molecule still contains a reactive primary bromide. If the local concentration of the phenoxide intermediate is too high, it will attack the target molecule, leading to dialkylation (dimerization). Furthermore, the choice of base is critical: it must be strong enough to deprotonate the phenol but mild enough to avoid hydrolyzing the sensitive methyl ester .

Mechanism Phenol Methyl 2-(4-hydroxyphenyl)acetate Alkoxide Phenoxide Intermediate Phenol->Alkoxide K2CO3 (Deprotonation) Hydrolysis Hydrolyzed Acid (Ester Cleavage) Phenol->Hydrolysis Strong Base / H2O Target Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (Target Product) Alkoxide->Target SN2 with excess DBE DBE 1,2-dibromoethane (DBE) Dimer Dimerization Side Product (Dialkylation) Target->Dimer SN2 with 2nd Phenoxide

Reaction pathways showing target SN2 synthesis versus dimerization and hydrolysis.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a massive LC-MS peak at m/z 359 [M+H]+ instead of my target at m/z 273? A1: You are observing the dimerization side product: 1,2-bis(4-(2-methoxy-2-oxoethyl)phenoxy)ethane. This occurs when the stoichiometry or addition rate allows the phenoxide to react with your newly formed product rather than the 1,2-dibromoethane. Fix: You must use a massive excess of 1,2-dibromoethane (typically 5 to 10 equivalents). Additionally, reverse the addition order: dissolve your phenol and base in solvent, and add this mixture dropwise to a heated solution of 1,2-dibromoethane. This ensures the electrophile is always in vast excess at the reaction interface, statistically suppressing the secondary SN2 attack .

Q2: My ester is hydrolyzing into the carboxylic acid (m/z 259 [M+H]+). How do I prevent this? A2: Ester hydrolysis is caused by using a base that is too strong (e.g., NaOH, KOH) or by the presence of water in your solvent. Fix: Switch to anhydrous Potassium Carbonate (K2CO3). K2CO3 is a mild base that is perfectly tuned to deprotonate phenols (pKa ~10) without acting as a strong enough nucleophile to cleave the methyl ester. Ensure your solvent (Acetonitrile or Acetone) is strictly anhydrous.

Q3: The reaction stalls at 60% conversion despite excess reagents. What is the thermodynamic barrier? A3: While primary bromides are good leaving groups, the SN2 reaction can become sluggish at lower temperatures, leading to incomplete conversion. Fix: Introduce a catalytic amount of Potassium Iodide (KI, 0.1 eq). This triggers a Finkelstein reaction in situ, converting a small fraction of 1,2-dibromoethane into 1-bromo-2-iodoethane. The iodide is a far superior leaving group, drastically lowering the activation energy of the SN2 attack and pushing the reaction to >95% completion.

Troubleshooting Start Low Yield Detected CheckLCMS Analyze LC-MS / TLC Start->CheckLCMS HighDimer High Dimer Formation? CheckLCMS->HighDimer HighAcid Ester Hydrolysis? CheckLCMS->HighAcid Incomplete Incomplete Conversion? CheckLCMS->Incomplete FixDimer Increase DBE to >5 eq Use slow addition HighDimer->FixDimer Yes FixAcid Switch to anhydrous K2CO3 Avoid NaOH/KOH HighAcid->FixAcid Yes FixIncomplete Increase Temp to 80°C Add KI catalyst Incomplete->FixIncomplete Yes

Troubleshooting logic tree for identifying and resolving common yield-limiting factors.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution. Note how the combination of high electrophile equivalents and KI catalysis (Condition D) drastically shifts the yield in favor of the target monomer.

Condition1,2-Dibromoethane (eq)BaseSolventTemp (°C)AdditiveTarget Yield (%)Dimer (%)Hydrolysis (%)
A (Baseline) 1.5K2CO3Acetone60None45%35%<2%
B (Excess DBE) 5.0K2CO3Acetone60None72%12%<2%
C (Wrong Base) 5.0NaOHH2O/DCM25TBAB20%5%70%
D (Optimized) 10.0K2CO3MeCN80KI (0.1 eq)92% <2% <2%

Self-Validating Experimental Protocol

This optimized methodology incorporates built-in validation checkpoints to ensure SN2 trajectory and reaction integrity.

Step 1: Preparation of the Electrophile Bath
  • In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer, add 1,2-dibromoethane (10.0 equivalents, ~18.8 g, 100 mmol) and anhydrous Acetonitrile (MeCN, 50 mL).

  • Add Potassium Iodide (KI, 0.1 equivalents, 166 mg, 1 mmol).

  • Heat the mixture to 80°C under a nitrogen atmosphere.

  • Validation Checkpoint: The solution should remain clear. A slight yellowing may occur due to the KI, which is normal and indicates the formation of the highly reactive iodinated intermediate.

Step 2: Phenoxide Generation and Slow Addition
  • In a separate 100 mL flask, dissolve Methyl 2-(4-hydroxyphenyl)acetate (1.0 equivalent, 1.66 g, 10 mmol) in anhydrous MeCN (30 mL).

  • Add finely powdered, anhydrous K2CO3 (2.0 equivalents, 2.76 g, 20 mmol). Stir at room temperature for 15 minutes.

  • Transfer this phenoxide suspension to an addition funnel and add it dropwise to the 80°C electrophile bath over a period of 1 hour.

  • Validation Checkpoint: The dropwise addition ensures the local concentration of phenoxide never exceeds the 1,2-dibromoethane, actively suppressing dimer formation. The reaction mixture will become a cloudy white/yellow suspension as KBr precipitates out of the solution.

Step 3: In-Process Control (IPC) Monitoring
  • Allow the reaction to stir at 80°C for an additional 3 hours post-addition.

  • Pull a 50 µL aliquot, dilute in MeCN, and analyze via TLC (Hexanes/EtOAc 3:1) and LC-MS.

  • Validation Checkpoint (TLC):

    • Starting Material Rf: ~0.2 (Should be absent).

    • Target Product Rf: ~0.5 (Should be the dominant spot, UV active).

    • Dimer Rf: ~0.3 (Should be faint or absent).

  • Validation Checkpoint (LC-MS): Confirm the dominant peak at m/z 273 [M+H]+. The isotopic pattern should show a classic 1:1 doublet separated by 2 mass units, confirming the presence of a single Bromine atom (79Br and 81Br).

Step 4: Quench and Purification
  • Cool the reaction to room temperature and filter the suspension through a Celite pad to remove the K2CO3 and precipitated KBr salts. Wash the pad with excess MeCN.

  • Concentrate the filtrate under reduced pressure. Caution: 1,2-dibromoethane has a boiling point of 131°C. Use a high-vacuum rotary evaporator (e.g., <10 mbar at 50°C water bath) to remove the excess reagent.

  • Purify the crude oil via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to yield the pure Methyl 2-[4-(2-bromoethoxy)phenyl]acetate as a clear oil that may crystallize upon standing.

References

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at:[Link]

  • Williamson ether synthesis. Wikipedia. Available at:[Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at:[Link]

  • Williamson Ether Synthesis: Side Product Limitations. ChemTalk. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Methyl 2-[4-(2-bromoethoxy)phenyl]acetate Reactions

Welcome to the Technical Support Center. The synthesis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate via the Williamson ether synthesis is a foundational yet notoriously finicky transformation in drug development and mate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate via the Williamson ether synthesis is a foundational yet notoriously finicky transformation in drug development and materials science[1]. While the core SN2 mechanism is straightforward, the bifunctional nature of the alkylating agent and the lability of the ester group often lead to a complex impurity profile[2].

This guide is designed for research scientists to diagnose, troubleshoot, and optimize this specific alkylation workflow.

Reaction Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the causal pathways of the reaction. The diagram below illustrates the desired SN2 trajectory alongside the three most common parasitic side reactions: dimerization, hydrolysis, and elimination.

ReactionPathway Phenol Methyl 2-(4-hydroxyphenyl)acetate (Starting Material) Product Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (Target Product) Phenol->Product + DBE, Base (SN2) DBE 1,2-Dibromoethane (Alkylating Agent) DBE->Product Dimer Bis-alkylated Dimer (Impurity) Product->Dimer + Phenol (SN2) Acid Hydrolyzed Acid (Impurity) Product->Acid + H2O/OH- (Hydrolysis) Vinyl Vinyl Ether (Elimination Impurity) Product->Vinyl + Base (E2 Elimination)

Reaction pathways illustrating the synthesis of the target product and common impurity formations.

Troubleshooting FAQs

Q1: Why am I seeing a massive peak for the bis-alkylated dimer impurity, and how do I prevent it? Causality: 1,2-dibromoethane is a bifunctional electrophile. Once your mono-alkylated product forms, it still contains a highly reactive primary bromide. If the local concentration of the unreacted phenoxide is high, it will attack the newly formed product via a secondary SN2 reaction, forming the symmetrical dimer (1,2-bis(4-(2-methoxy-2-oxoethyl)phenoxy)ethane). Solution: You must shift the reaction kinetics to pseudo-first-order. Use a massive excess of 1,2-dibromoethane (5 to 10 equivalents). Furthermore, do not mix all reagents at once. Dissolve the starting phenol and base, and add this mixture dropwise to the heated 1,2-dibromoethane solution. This ensures the phenoxide is immediately consumed by the vast excess of the alkylating agent before it can encounter the product.

Q2: My methyl ester is hydrolyzing into the corresponding carboxylic acid (2-[4-(2-bromoethoxy)phenyl]acetic acid). How can I protect the ester linkage? Causality: The methyl ester is highly susceptible to base-catalyzed saponification. If water is present in your solvent, or if you are using a hygroscopic base that has absorbed atmospheric moisture, the base will abstract a proton from water to generate hydroxide ions (OH⁻). These hydroxide ions will attack the ester carbonyl, cleaving the methyl group[3]. Solution: Strict anhydrous conditions are mandatory. Use oven-dried Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) and anhydrous solvents (e.g., dry Acetonitrile). Avoid aqueous workups with strong bases; quench with a neutral or mildly acidic buffer instead.

Q3: I am observing a vinyl ether byproduct. What drives this elimination, and how do I suppress it? Causality: The bromoethoxy group contains β -hydrogens that are susceptible to abstraction. If the base used is too strong or sterically hindered (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)), it will act as a Brønsted base rather than facilitating the nucleophilic phenoxide attack, driving an E2 elimination pathway that yields methyl 2-(4-vinyloxyphenyl)acetate. Solution: Rely on milder carbonate bases. Cs₂CO₃ is optimal because the large cesium cation provides excellent solubility and "naked" phenoxide generation in polar aprotic solvents without raising the basicity to the threshold required for E2 elimination. Keep reaction temperatures strictly below 80 °C.

Q4: The reaction stalls with significant unreacted phenol. How can I drive it to completion without increasing the temperature? Causality: The SN2 reaction rate depends heavily on the nucleophilicity of the phenoxide[2]. In less polar solvents like acetone, the phenoxide-potassium ion pair is tightly bound, significantly reducing its nucleophilicity. Solution: Switch the solvent to a highly polar aprotic solvent like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF). These solvents effectively solvate the metal cation, leaving a highly reactive, unbound phenoxide anion that rapidly attacks the alkyl halide.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profile, validating the optimized parameters.

Reaction ConditionBaseSolvent1,2-Dibromoethane (Eq)Target Yield (%)Dimer (%)Hydrolysis (%)Elimination (%)
A (Standard) K₂CO₃Acetone1.545.035.05.02.0
B (Excess Alkyl) K₂CO₃Acetone10.078.08.05.02.0
C (Strong Base) NaHDMF10.055.05.0< 1.025.0
D (Optimized) Cs₂CO₃Dry ACN10.0 (Slow Add)92.0 < 2.0 < 1.0 < 1.0
Self-Validating Experimental Protocol (Optimized Workflow)

This protocol utilizes Condition D from the matrix above. It is designed with built-in visual and analytical checkpoints to ensure the structural integrity of the reaction at every phase.

Step 1: Reagent Preparation & Dehydration

  • Flame-dry a two-neck round-bottom flask under a steady stream of Argon.

  • Add 3.0 equivalents of Cs₂CO₃. Dry under high vacuum at 120 °C for 2 hours.

  • Validation Check: The base must remain a free-flowing powder. Clumping indicates residual moisture, which will cause ester hydrolysis.

Step 2: Phenoxide Generation

  • Cool the flask to room temperature and backfill with Argon.

  • Add Methyl 2-(4-hydroxyphenyl)acetate (1.0 eq) dissolved in anhydrous Acetonitrile (ACN) (0.2 M concentration).

  • Stir at 25 °C for 30 minutes.

  • Validation Check: The solution will transition from colorless to a distinct pale yellow suspension. This color shift confirms the successful deprotonation and generation of the phenoxide anion.

Step 3: Alkylation via Inverse Addition

  • In a separate, flame-dried receiving flask, add 1,2-dibromoethane (10.0 eq) and anhydrous ACN. Heat to 70 °C.

  • Using a syringe pump, add the phenoxide suspension from Step 2 dropwise into the receiving flask over a period of 2 hours.

  • Validation Check: Perform TLC (Hexane:EtOAc 4:1) 30 minutes after addition is complete. The phenol spot (Rf ~0.3) should be absent, replaced by a major product spot (Rf ~0.6). A spot at Rf ~0.2 indicates dimer formation (meaning your addition rate was too fast).

Step 4: Workup and Recovery

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the inorganic cesium salts. Wash the pad with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Crucial Step: The excess 1,2-dibromoethane will distill off during this process. Ensure your cold trap is properly chilled to recover and recycle this reagent.

Step 5: Final Purification

  • Re-dissolve the crude oil in Ethyl Acetate and wash once with a saturated aqueous NaCl solution (brine) to remove trace DMF/ACN.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via silica gel flash chromatography (Gradient: 0% to 15% EtOAc in Hexanes) to isolate the pure Methyl 2-[4-(2-bromoethoxy)phenyl]acetate.

References
  • The Williamson Ether Synthesis Master Organic Chemistry URL:[Link]

  • Alkylation of Phenol: A Mechanistic View The Journal of Physical Chemistry A URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for the Synthesis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate

Welcome to the technical support center for the synthesis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Williamson ether synthesis. Here, we provide in-depth, field-proven insights and systematic troubleshooting strategies to optimize your reaction conditions and ensure reproducible, high-yield results.

Introduction: The Chemistry at Play

The synthesis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate from Methyl 4-hydroxyphenylacetate and an alkylating agent like 1,2-dibromoethane is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2] The success of this synthesis is critically dependent on generating a potent phenoxide nucleophile from the starting phenol and selecting reaction conditions that favor the S_N2 pathway over competing side reactions.[2][3] Solvent choice is paramount as it directly influences the reactivity of the nucleophile and the overall reaction kinetics.[4][5]

This guide will focus on the most critical parameter: the solvent system. We will explore how different solvents, in conjunction with appropriate bases and temperatures, can be leveraged to overcome common experimental hurdles.

G cluster_reactants Starting Materials cluster_reagents Key Reagents A Methyl 4-hydroxyphenylacetate E Methyl 2-[4-(2-bromoethoxy)phenyl]acetate A->E Phenoxide Formation & Nucleophilic Attack B 1,2-dibromoethane (Excess) B->E C Base (e.g., K₂CO₃, NaH) C->A Deprotonation D Polar Aprotic Solvent (e.g., DMF, Acetonitrile) D->E Reaction Medium

Caption: Reaction workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiment.

Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?

Low or no product formation is the most common issue and can typically be traced back to one of several key factors related to your reaction setup and solvent conditions.

Possible Cause 1: Incomplete Deprotonation of the Phenol

  • The "Why": The starting Methyl 4-hydroxyphenylacetate is not nucleophilic enough to attack the alkyl halide. A base is required to deprotonate the phenolic hydroxyl group, forming the much more reactive phenoxide anion.[3][6] If this deprotonation is incomplete, the reaction will not proceed efficiently.

  • Solution:

    • Base Strength: For phenols, moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient and are easier to handle than stronger bases like sodium hydride (NaH).[7] However, if you see poor conversion, switching to a stronger, non-nucleophilic base like NaH can ensure complete and irreversible deprotonation.[6][8]

    • Anhydrous Conditions: The presence of water or other protic impurities will quench the base and the generated phenoxide.[9][10] Ensure all glassware is oven-dried, and use anhydrous solvents.

Possible Cause 2: Poor Solvent Choice

  • The "Why": The solvent's role is to dissolve the reactants and mediate the interaction between the nucleophile and the electrophile.

    • Protic Solvents (e.g., ethanol, water): These solvents are detrimental to S_N2 reactions. They form a "cage" around the phenoxide nucleophile through hydrogen bonding, stabilizing it and reducing its energy and reactivity.[1][5]

    • Apolar Solvents (e.g., toluene, hexane): These solvents are generally poor choices because the ionic phenoxide salt will not dissolve sufficiently to participate in the reaction.

  • Solution:

    • Use a Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are ideal.[2][4][7] They can effectively solvate the cation (e.g., K⁺ or Na⁺) of the phenoxide salt, leaving the phenoxide anion "naked" and highly reactive.[5][10] This significantly accelerates the rate of the S_N2 reaction.

Possible Cause 3: Suboptimal Temperature

  • The "Why": Like most chemical reactions, the Williamson ether synthesis requires a certain activation energy. If the temperature is too low, the reaction rate may be impractically slow.[9] Conversely, excessively high temperatures can favor side reactions.[8][10]

  • Solution:

    • A typical temperature range for this reaction is 50-100 °C.[1][11] A good starting point is often around 60-80 °C.[8] If the reaction is sluggish (as monitored by TLC), the temperature can be gradually increased.

Troubleshooting start Low or No Product Yield q1 Is your base strong enough for complete deprotonation? start->q1 q2 Are you using a polar aprotic solvent (DMF, MeCN, DMSO)? q1->q2 Yes sol1 Consider a stronger base (e.g., NaH) or increase stoichiometry of K₂CO₃. q1->sol1 No q3 Is the reaction temperature adequate (e.g., 60-80°C)? q2->q3 Yes sol2 Switch to a recommended polar aprotic solvent. q2->sol2 No q4 Are your solvent and glassware completely dry? q3->q4 Yes sol3 Increase temperature gradually while monitoring via TLC. q3->sol3 No sol4 Oven-dry glassware and use anhydrous-grade solvent. q4->sol4 No end Yield Optimized q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: Troubleshooting flowchart for low product yield.

Question 2: My analysis (NMR, LC-MS) shows significant byproducts. What are they and how can I prevent them?

The formation of byproducts is often a result of competing reaction pathways. Solvent and temperature conditions are key to minimizing these.

Possible Byproduct 1: Bis-ether (1,2-bis(4-(2-methoxy-2-oxoethyl)phenoxy)ethane)

  • The "Why": The desired product, Methyl 2-[4-(2-bromoethoxy)phenyl]acetate, still contains a reactive primary alkyl bromide. This can be attacked by a second molecule of the phenoxide nucleophile, leading to a symmetrical diether byproduct.

  • Prevention:

    • Stoichiometry: Use a significant excess of the alkylating agent, 1,2-dibromoethane (e.g., 3-5 equivalents). This increases the probability that the phenoxide will react with a fresh molecule of dibromoethane rather than the already-formed product.

    • Slow Addition: Adding the phenoxide solution slowly to the solution of dibromoethane can also help minimize this side reaction.

Possible Byproduct 2: C-Alkylation Product

  • The "Why": The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[2][7][11] While O-alkylation is generally favored, certain conditions can promote C-alkylation.

  • Prevention:

    • Solvent Choice: Polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation. They effectively solvate the counter-ion, freeing the highly electronegative oxygen atom to act as the nucleophile.

    • Counter-ion: Potassium (K⁺) salts are generally better than sodium (Na⁺) salts for promoting O-alkylation.

Possible Byproduct 3: Elimination Product (from 1,2-dibromoethane)

  • The "Why": The phenoxide is not just a nucleophile; it's also a base. It can potentially induce an E2 elimination reaction on the 1,2-dibromoethane to form vinyl bromide.[1][3]

  • Prevention:

    • Temperature Control: E2 elimination is more sensitive to temperature increases than S_N2 substitution.[8][10] Avoid excessively high reaction temperatures (>100-110 °C).

    • Substrate Choice: This is less of a concern with 1,2-dibromoethane as it is a primary halide, where S_N2 is strongly favored over E2.[4][9] This side reaction becomes much more significant with secondary or tertiary alkyl halides.[3][12]

Frequently Asked Questions (FAQs)

Q1: What are the best all-around solvent and base combinations for this synthesis?

CombinationSolventBaseTemperature (°C)AdvantagesDisadvantages
Standard Acetonitrile (MeCN)K₂CO₃70-80Easy to handle, good yields, easy solvent removal.K₂CO₃ is a weaker base; reaction may be slower.
High-Yield DMFNaH25-60Fast reaction, complete deprotonation ensures high conversion.NaH is pyrophoric and requires strict anhydrous conditions; DMF has a high boiling point and is harder to remove.
Alternative AcetoneK₂CO₃50-56 (Reflux)Low cost, low boiling point.Can potentially undergo self-condensation (aldol) as a side reaction.[13]

Q2: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method.[8][12]

  • Setup: Use a silica gel plate and an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Analysis: Spot your starting material (Methyl 4-hydroxyphenylacetate), your co-reactant (1,2-dibromoethane, if UV active), and the reaction mixture. The starting phenol is quite polar and will have a low Rf value. The product will be less polar and have a higher Rf. The reaction is complete when the starting phenol spot has been completely consumed.

Q3: What is the best procedure for workup and purification?

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using a base like K₂CO₃, filter off the solid salts.

    • Dilute the filtrate with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.[1]

    • Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel to separate it from unreacted 1,2-dibromoethane and any byproducts.[1]

Experimental Protocols

Protocol 1: Standard Synthesis using Potassium Carbonate in Acetonitrile
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-hydroxyphenylacetate (1.0 eq).

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and anhydrous acetonitrile (MeCN, approx. 0.1 M concentration relative to the phenol).

  • Add 1,2-dibromoethane (3.0 eq).

  • Heat the mixture to 80 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction by TLC every 1-2 hours until the starting phenol is consumed (typically 4-8 hours).

  • Proceed with the workup and purification as described in the FAQ section.

Protocol 2: Workup and Purification
  • Cool the reaction mixture to room temperature and filter to remove inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Transfer the filtrate to a separatory funnel and dilute with deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash twice with water, followed by one wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

By carefully selecting your solvent and other reaction parameters based on the principles outlined in this guide, you can effectively troubleshoot common issues and optimize the synthesis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate.

References

  • Williamson ether synthesis - Grokipedia. (n.d.).
  • Improving reaction conditions for Williamson ether synthesis - Benchchem. (n.d.).
  • Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. - Benchchem. (n.d.).
  • Troubleshooting low yields in solvent-free allyl ether synthesis - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Williamson Ether Synthesis of 2-Ethoxypentane - Benchchem. (n.d.).
  • Troubleshooting low yield in Williamson ether synthesis of crown ethers - Benchchem. (n.d.).
  • Williamson Ether Synthesis - ChemTalk. (2022, October 23).
  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22).
  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Williamson ether synthesis - chemeurope.com. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (2022, December 02).

Sources

Optimization

Technical Support Center: Storage &amp; Handling of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate

Welcome to the technical support and troubleshooting center for handling Methyl 2-[4-(2-bromoethoxy)phenyl]acetate . This guide is designed for researchers, analytical scientists, and drug development professionals who r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for handling Methyl 2-[4-(2-bromoethoxy)phenyl]acetate . This guide is designed for researchers, analytical scientists, and drug development professionals who require strict preservation of this molecule's ester linkage during long-term storage and assay preparation.

Part 1: Mechanistic Overview of Ester Degradation

Methyl 2-[4-(2-bromoethoxy)phenyl]acetate contains a methyl ester group that is thermodynamically susceptible to cleavage when exposed to water, yielding 4-(2-bromoethoxy)phenylacetic acid and methanol.

While the reaction is slow at a perfectly neutral pH, it is rapidly accelerated by trace acids, bases, and thermal energy. A common misconception in laboratory storage is that simply placing a compound in a -20°C freezer halts degradation. In reality, freezers are highly humid environments; unprotected storage actually accelerates moisture-driven degradation due to condensation[1]. Furthermore, standard borosilicate glassware possesses surface silanolate groups that are slightly basic, providing the exact catalytic conditions needed to drive base-catalyzed ester hydrolysis in the presence of trace moisture[2].

Part 2: Diagnostic FAQs (Troubleshooting Root Causes)

Q: My LC-MS shows a mass shift of -14 Da (M+H 259.0/261.0). What happened? A: Your methyl ester (Exact Mass: ~272.0 Da) has hydrolyzed to the free carboxylic acid (Exact Mass: ~258.0 Da). This occurs when water cleaves the ester bond. If the compound was stored in a freezer without proper desiccation, ambient humidity likely condensed on the sample during freeze-thaw cycles or when the cold vial was opened prematurely[1].

Q: I stored the compound at -80°C. Why did it still degrade over 6 months? A: Temperature alone does not prevent hydrolysis if moisture is already sealed inside the vial. Furthermore, standard polyethylene or polypropylene caps are gas-permeable. Over months, atmospheric moisture slowly penetrates the seal. You must use PTFE-lined septa and an inert Argon blanket to physically block water molecules.

Q: Does the choice of glassware matter for this specific molecule? A: Yes. Because ester hydrolysis is base-catalyzed, storing the compound in untreated glass in the presence of trace moisture accelerates degradation due to basic silanol groups on the glass surface[2]. We highly recommend using acid-washed or silanized amber vials.

Q: Can I store the compound in solution to avoid handling powders? A: Yes, but only in strictly anhydrous, non-nucleophilic solvents (e.g., anhydrous DMSO or DCM) stored over activated 3Å molecular sieves. Even then, solution-phase storage increases the kinetic collision rate of any trace water with the ester, making solid-state storage preferable for long-term archiving.

Part 3: Self-Validating Experimental Protocols

To guarantee the integrity of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate, implement the following step-by-step methodologies.

Protocol 1: Anhydrous Aliquoting & Long-Term Storage
  • Self-Validation Checkpoint: Before aliquoting your main API batch, perform a "dry run" by sealing an empty vial under Argon, storing it at -20°C for 24 hours, and analyzing a dry solvent wash of the vial via Karl Fischer titration. Proceed only if the wash registers <50 ppm water.

Step 1: Thermal Equilibration Remove the primary vendor vial from cold storage and place it in a room-temperature desiccator for 60 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder. Equilibration prevents the glass from acting as a condensation surface[3].

Step 2: Inert Atmosphere Transfer Transfer the equilibrated vial into a glovebox or use a Schlenk line. Purge the environment with high-purity Argon.

  • Causality: Argon is denser than Nitrogen and provides a superior, heavy protective blanket over the solid powder, actively displacing nucleophilic water and oxygen molecules[4].

Step 3: Aliquoting into Treated Glass Divide the bulk compound into single-use aliquots using acid-washed, oven-dried (150°C for 4 hours) amber glass vials.

  • Causality: Single-use aliquots eliminate repeated freeze-thaw cycles. Acid-washing neutralizes the catalytic basic sites on the glass surface[2].

Step 4: Septum Sealing Seal the vials with PTFE-faced silicone septa and secure the outer rim tightly with Parafilm.

  • Causality: PTFE provides a chemically inert, highly impermeable barrier to atmospheric moisture, unlike standard plastic caps.

Step 5: Secondary Desiccation Place the sealed vials inside a secondary vacuum desiccator containing activated indicating silica gel or anhydrous CaCl₂. Store this entire unit at -20°C.

  • Causality: The secondary desiccator acts as a fail-safe against micro-leaks in the primary vial seals during long-term cold storage[4].

Protocol 2: Reconstitution for Assays
  • Self-Validation Checkpoint: Perform a pre-assay LC-MS QC step on a 1 µL sample of the reconstituted solution to verify the ester mass (M+H: 273.0 / 275.0) and confirm the absence of the hydrolyzed free acid (M+H: 259.0 / 261.0).

Step 1: Solvent Preparation Use strictly anhydrous solvents (e.g., DMSO or DMF) stored over activated 3Å molecular sieves. Step 2: Closed-System Injection Do not unscrew the vial cap. Instead, inject the anhydrous solvent directly through the PTFE septum using a flame-dried syringe.

  • Causality: This maintains the Argon blanket and prevents ambient air from entering the system during dissolution.

Part 4: Quantitative Data on Storage Stability

The following table summarizes the expected half-life of the ester linkage based on various storage configurations.

Storage ConditionAtmospherePrimary ContainerSecondary ContainmentEstimated Ester Half-LifePrimary Degradation Mechanism
Room Temp (20°C) Ambient AirStandard Glass VialNone< 1 monthAmbient moisture drives base-catalyzed hydrolysis via glass surface.
Freezer (-20°C) Ambient AirStandard Glass VialNone1–3 monthsFreeze-thaw cycles introduce condensation (water), driving hydrolysis.
Freezer (-20°C) ArgonPTFE-Lined Septum VialNone6–12 monthsMicro-leaks over time allow slow moisture ingress.
Freezer (-20°C) ArgonPTFE-Lined Septum VialVacuum Desiccator (CaCl₂)> 24 months Complete elimination of water and thermal energy halts kinetics.

Part 5: Visual Workflow for Storage & QC

G A Receive Methyl 2-[4-(2-bromoethoxy)phenyl]acetate B Equilibrate to Room Temp (Prevents Condensation) A->B C Aliquot under Argon in Glovebox B->C D Seal with PTFE Septum & Parafilm C->D E Store at -20°C in Vacuum Desiccator D->E F Pre-Assay LC-MS QC E->F G Hydrolysis Detected? (M-14 Free Acid Peak) F->G H Troubleshoot: Check Argon & Septum G->H Yes I Proceed to Assay G->I No H->B Revise Protocol

Caption: Workflow for anhydrous storage and QC of moisture-sensitive esters.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Source: Carbodiimide.com URL:[Link]

  • Any advice about the stability of ester and carbamate containing compounds? Source: ResearchGate URL:[Link]

  • Storage of air and temperature sensitive reagents Source: Chemistry Stack Exchange URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate

Welcome to the Advanced Technical Support Center for Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (CAS: 100125-95-9) . As a critical building block utilized in the synthesis of various active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (CAS: 100125-95-9) . As a critical building block utilized in the synthesis of various active pharmaceutical ingredients (APIs), isolating this intermediate with high purity (>99%) is paramount.

This guide is designed for researchers, application scientists, and drug development professionals. It provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to overcome common purification bottlenecks.

Executive Summary & Chemical Profiling

The primary challenge in isolating Methyl 2-[4-(2-bromoethoxy)phenyl]acetate lies in the differential reactivity of its functional groups. With a molecular weight of 273.13 g/mol , the molecule contains a methyl ester, an aryl ether, and a primary alkyl bromide. The ester is highly susceptible to saponification (hydrolysis), while the primary bromide is prone to unintended nucleophilic displacement or elimination during harsh basic workups. Therefore, all purification strategies must strictly avoid strong aqueous bases and prolonged heating in protic solvents. Standard laboratory safety protocols must be observed during these procedures, as detailed in the compound's safety documentation.

Table 1: Physicochemical Properties & Reactivity Profile
Property / FeatureSpecification / BehaviorCausality / Impact on Purification
CAS Number 100125-95-9Unique identifier for sourcing reference standards.
Molecular Weight 273.13 g/mol Used for calculating precise molar equivalents and theoretical yields.
Methyl Ester Group Base-sensitiveRequires mild buffers (e.g., NaHCO₃) during liquid-liquid extraction to prevent hydrolysis into the corresponding carboxylic acid.
Primary Alkyl Bromide Nucleophile-sensitiveAvoid prolonged exposure to strong nucleophiles or high heat to prevent substitution or elimination byproducts.
Solubility Profile Soluble in EtOAc, DCM, MTBE; Insoluble in H₂OIdeal for biphasic liquid-liquid extraction (LLE) and anti-solvent recrystallization.

Troubleshooting FAQs

Q1: Why is my crude product heavily contaminated with a bis-alkylated dimer? A: This is a stoichiometric and kinetic issue. The synthesis typically involves alkylating methyl 4-hydroxyphenylacetate with 1,2-dibromoethane. If the local concentration of the phenol is too high relative to the dibromoethane, the newly formed target molecule (which now has a reactive bromide) acts as an electrophile for a second phenol molecule, creating a massive bis-alkylated dimer. Fix: Always use a large excess of 1,2-dibromoethane (3-5 equivalents) and add the phenol slowly via a dropping funnel to keep its steady-state concentration low. To remove existing dimer, refer to the Silica Gel Chromatography Protocol below.

Q2: How do I prevent ester hydrolysis during the aqueous workup? A: Ester hydrolysis (saponification) is catalyzed by strong bases (like NaOH or KOH) commonly used to wash away unreacted phenol. Fix: Replace strong bases with a mild, weakly alkaline buffer such as 5% aqueous Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃). Keep the extraction time brief and perform it at room temperature or below (15–20 °C) to kinetically suppress the hydrolysis pathway.

Q3: My product is "oiling out" during recrystallization instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates from the solvent as a liquid rather than a solid. This happens when the temperature at which supersaturation occurs is higher than the melting point of the solute-solvent mixture, often exacerbated by a high impurity load. Fix:

  • Pre-purify: Run the crude through a short silica plug to remove polar impurities that depress the melting point.

  • Adjust the Solvent System: Switch to a Methyl tert-butyl ether (MTBE) / Heptane system.

  • Seed Crystals: Introduce a microscopic seed crystal of pure Methyl 2-[4-(2-bromoethoxy)phenyl]acetate at the cloud point to bypass the nucleation energy barrier and force solid-liquid crystallization.

Reaction & Impurity Pathways

Understanding the mechanistic formation of impurities is critical for designing an effective purification workflow. The diagram below illustrates how the target compound and its primary impurities are generated.

ImpurityPathway Phenol Methyl 4-hydroxyphenylacetate (Starting Material) Target Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (Target API Intermediate) Phenol->Target + DBE, Base (K2CO3) DBE 1,2-Dibromoethane (Alkylating Agent) Dimer Bis-alkylated Dimer (Impurity) Target->Dimer + Excess Phenol Acid Hydrolyzed Acid (Impurity) Target->Acid + H2O / Strong Base

Figure 1: Reaction pathway illustrating the formation of the target compound and primary impurities.

Step-by-Step Experimental Protocols

To achieve >99% purity, a dual-method approach is recommended: an initial chromatographic cleanup to remove structurally distinct impurities, followed by recrystallization for solid enrichment.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) LLE Liquid-Liquid Extraction (EtOAc / 5% NaHCO3) Crude->LLE Removes salts & hydrolyzed acid Silica Silica Gel Chromatography (Hexane:EtOAc Gradient) LLE->Silica Removes dimer & unreacted phenol Recryst Recrystallization (MTBE / Heptane) Silica->Recryst Solid enrichment & final polish Pure Pure Target Compound (>99% Purity) Recryst->Pure Filtration & Drying

Figure 2: Step-by-step purification workflow from crude mixture to >99% pure target compound.

Table 2: Chromatographic Behavior (TLC on Silica Gel 60 F254)
CompoundRf Value (Hexane:EtOAc 8:2)Elution OrderRemoval Strategy
Hydrolyzed Acid 0.00 (Baseline)N/AAqueous Bicarbonate Wash
Unreacted Phenol ~0.253rdSilica Chromatography
Bis-alkylated Dimer ~0.352ndSilica Chromatography
Target Compound ~0.55 1st Product Fraction
Protocol 1: Silica Gel Column Chromatography

Purpose: To separate the target compound from the bis-alkylated dimer and unreacted starting material.

  • Preparation: Pack a glass column with Silica Gel 60 (230-400 mesh) using a slurry of 100% Hexanes. Ensure the column bed is perfectly level to prevent band tailing.

  • Loading: Dissolve the crude organic extract (post-LLE) in a minimum volume of Dichloromethane (DCM) or Toluene. Carefully apply it to the top of the silica bed.

  • Elution Gradient:

    • Begin elution with 95:5 Hexane:Ethyl Acetate to flush out any residual non-polar 1,2-dibromoethane.

    • Gradually increase polarity to 85:15 Hexane:Ethyl Acetate . The target compound (Rf ~0.55) will elute in these fractions.

    • Monitor fractions via TLC (UV active at 254 nm).

  • Concentration: Pool the fractions containing the pure target compound and concentrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 35 °C to prevent thermal degradation.

Protocol 2: Anti-Solvent Recrystallization

Purpose: Final polishing to achieve >99% purity and obtain a workable crystalline solid.

  • Dissolution: Transfer the concentrated, pre-purified product to a round-bottom flask. Add a minimal amount of Methyl tert-butyl ether (MTBE) (approx. 2-3 mL per gram of product). Warm gently (40 °C) until complete dissolution is achieved.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring gently, add Heptane dropwise until the solution just becomes permanently cloudy (the cloud point).

  • Nucleation (Seeding): If available, add 1-2 mg of pure Methyl 2-[4-(2-bromoethoxy)phenyl]acetate crystals. This forces the molecules to align into a crystal lattice rather than forming an amorphous oil.

  • Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-5 °C) for an additional 2 hours to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane.

  • Drying: Dry the crystals under high vacuum at room temperature for 12 hours to remove residual solvent.

References

Optimization

Technical Support Center: Troubleshooting Side Product Formation with Methyl 2-[4-(2-bromoethoxy)phenyl]acetate

Welcome to the technical support resource for Methyl 2-[4-(2-bromoethoxy)phenyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountere...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Methyl 2-[4-(2-bromoethoxy)phenyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its use as an alkylating agent. Our focus is to provide in-depth, field-proven insights to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate?

Methyl 2-[4-(2-bromoethoxy)phenyl]acetate is a bifunctional reagent primarily used in synthetic organic chemistry and drug discovery. Its key structural features—a reactive primary alkyl bromide and a methyl ester—allow it to act as a versatile linker. It is commonly employed in Williamson ether synthesis to introduce a 2-(4-(methoxycarbonylmethyl)phenoxy)ethyl moiety onto a nucleophilic substrate, such as a phenol or an alcohol.[1]

Q2: I've performed an alkylation reaction with a phenol, but my yield is low and the NMR spectrum is complex. What are the most likely side products?

When reacting this agent with a nucleophile, particularly under basic conditions, several side products can arise. The most common are:

  • Elimination Product (Styrene Derivative): Formation of Methyl 2-(4-(vinyloxy)phenyl)acetate via an E2 elimination mechanism. This is often promoted by strong, sterically hindered bases or high temperatures.[2]

  • Hydrolysis Product: Saponification of the methyl ester to form the corresponding carboxylic acid, 2-[4-(2-bromoethoxy)phenyl]acetic acid, especially if aqueous bases (like NaOH or KOH) or moisture are present.

  • C-Alkylated Product: With ambident nucleophiles like phenoxides, alkylation can occur on the aromatic ring (C-alkylation) instead of the desired oxygen atom (O-alkylation), leading to isomeric impurities that can be difficult to separate.[3]

  • Dimerization/Polymerization: If the nucleophile has multiple reactive sites or if the product can react further with the starting material, oligomeric impurities can form.

Q3: How critical is the choice of base and solvent for minimizing these side products?

The choice of base and solvent is paramount. These two factors dictate the balance between the desired SN2 reaction and competing pathways like E2 elimination.[4]

  • Base: A moderately weak, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often ideal.[1] These bases are strong enough to deprotonate most phenols and alcohols but are less likely to promote E2 elimination compared to strong bases like sodium hydride (NaH) or alkali metal hydroxides.

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are highly recommended.[1] They effectively solvate the cation of the base, leaving the anionic nucleophile "naked" and highly reactive, which accelerates the SN2 reaction rate. Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.[2]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving specific experimental problems.

Problem 1: Significant formation of an elimination byproduct is observed.
  • Symptoms: You observe a new spot on your TLC plate and identify signals corresponding to vinyl protons in the 1H NMR spectrum of your crude product. Mass spectrometry may show a peak corresponding to the loss of HBr from the starting material or product.

  • Underlying Cause: The reaction conditions favor the E2 elimination pathway over the SN2 substitution. This is typically caused by using a base that is too strong or sterically hindered (e.g., potassium tert-butoxide) or running the reaction at an elevated temperature.[2]

  • Solutions:

    • Change the Base: Switch to a milder base such as K₂CO₃. It is generally sufficient for deprotonating phenols without aggressively promoting elimination.

    • Lower the Temperature: Perform the reaction at room temperature or slightly elevated temperatures (e.g., 50-60 °C). Avoid high temperatures (refluxing in high-boiling solvents) unless necessary for reluctant substrates.[1]

    • Check Your Nucleophile: If your nucleophile is itself a strong base, it can also promote elimination.

G cluster_0 Reaction Pathways SM Reagents: - Methyl 2-[4-(2-bromoethoxy)phenyl]acetate - Nucleophile (Nu⁻) - Base SN2 Sₙ2 Pathway (Desired) SM->SN2 Mild Base (K₂CO₃) Polar Aprotic Solvent Lower Temp. E2 E2 Pathway (Side Reaction) SM->E2 Strong/Hindered Base High Temp. Product Desired Ether Product (O-Alkylation) SN2->Product SideProduct Elimination Byproduct (Vinyl Ether) E2->SideProduct

Caption: Reaction pathways for Methyl 2-[4-(2-bromoethoxy)phenyl]acetate.

Problem 2: The methyl ester group is being hydrolyzed.
  • Symptoms: The product shows a carboxylic acid peak in the IR spectrum and a broad singlet in the 1H NMR. The mass spectrum shows a mass loss of 14 Da (CH₂) compared to the expected product.

  • Underlying Cause: Presence of water in the reaction mixture, often in combination with a strong base (saponification). Moisture can be introduced through wet solvents, reagents, or glassware.[5]

  • Solutions:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., 110 °C for several hours) before use.[6] Use anhydrous grade solvents. If necessary, distill solvents over a suitable drying agent.

    • Use a Non-Hydroxide Base: Avoid using NaOH or KOH if ester hydrolysis is a concern. K₂CO₃ is a much safer alternative.

    • Careful Workup: During the aqueous workup, avoid prolonged exposure to strongly basic or acidic conditions. Neutralize the reaction mixture promptly before extraction.

Problem 3: The reaction is incomplete or very slow.
  • Symptoms: TLC analysis shows a significant amount of unreacted starting material even after prolonged reaction times.[7]

  • Underlying Cause: Several factors can contribute to low reactivity:

    • Insufficiently strong base to deprotonate the nucleophile.

    • Low reaction temperature.

    • Poor quality of the alkylating agent.

    • Use of a protic solvent that cages the nucleophile.

  • Solutions:

    • Optimize Base and Temperature: If using a weak base like K₂CO₃, a moderate increase in temperature (e.g., to 60-80 °C) may be required. Ensure at least 1.5-2.0 equivalents of the base are used.[3]

    • Add a Catalyst: For particularly challenging reactions, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction, where the more reactive alkyl iodide is generated in situ. Alternatively, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be effective, especially in biphasic systems.[3]

    • Verify Reagent Quality: Ensure the Methyl 2-[4-(2-bromoethoxy)phenyl]acetate is of high purity. Alkyl bromides can degrade over time.[8]

Experimental Protocols & Data
Protocol 1: Optimized O-Alkylation of a Phenolic Substrate

This protocol is designed to maximize the yield of the desired ether product while minimizing common side reactions.

  • Preparation: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the phenolic substrate (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF (to make a ~0.5 M solution) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Nucleophile Activation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the phenol.[3]

  • Alkylating Agent Addition: Dissolve Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 50-60 °C. Monitor the progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting phenol spot has disappeared (typically 4-12 hours).[7]

  • Work-up: Cool the mixture to room temperature. Pour it into cold water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3][9]

Table 1: Guide to Reaction Condition Selection
ParameterRecommended ChoiceRationalePotential Issue if Deviated
Base K₂CO₃, Cs₂CO₃Sufficiently basic for most phenols/alcohols; low E2 promotion.[1]Stronger Base (NaH, NaOH): Increased elimination and ester hydrolysis.
Solvent DMF, AcetonitrilePolar aprotic; accelerates SN2 reaction.[1]Protic Solvent (Ethanol): Slows reaction; may lead to transesterification.
Temperature 50-60 °CGood balance between reaction rate and minimizing side reactions.Higher Temp (>100 °C): Promotes E2 elimination.
Equivalents 1.1 - 1.2 eq.Ensures complete consumption of the more valuable nucleophile.Large Excess: Increases difficulty of purification.
Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing and resolving issues during your experiment.

G cluster_troubleshoot Troubleshooting Steps start Start Experiment monitor Monitor Reaction by TLC/LC-MS start->monitor complete Is Reaction Complete & Clean? monitor->complete incomplete Problem: Incomplete Reaction complete->incomplete No (Incomplete) side_products Problem: Side Products Observed complete->side_products No (Impure) workup Proceed to Workup & Purification complete->workup Yes check_temp Action: Increase Temp to 60°C Add NaI catalyst incomplete->check_temp check_base Action: Ensure 2.0 eq. of K₂CO₃ Confirm anhydrous conditions incomplete->check_base identify_sp Identify Side Product (NMR, MS) side_products->identify_sp check_temp->monitor check_base->monitor is_elimination Is it Elimination? identify_sp->is_elimination is_hydrolysis Is it Hydrolysis? identify_sp->is_hydrolysis fix_elimination Action: Lower Temp Use K₂CO₃ instead of stronger base is_elimination->fix_elimination Yes fix_hydrolysis Action: Use Anhydrous Solvent Use K₂CO₃ instead of NaOH is_hydrolysis->fix_hydrolysis Yes fix_elimination->start Restart Experiment with new conditions fix_hydrolysis->start Restart Experiment with new conditions

Caption: A logical workflow for troubleshooting common experimental issues.

References
  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]

  • Grignard Reaction. Byproducts and Potential Problems. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • PrepChem.com. Synthesis of Methyl Bromo-Phenylacetate. Available from: [Link]

  • Organic Syntheses Procedure. the direct acyl-alkylation of arynes. Available from: [Link]

  • Appchem. methyl 2-[4-(2-bromoethoxy)phenyl]acetate. Available from: [Link]

  • Pre-Medical Writing. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

  • PMC. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available from: [Link]

  • Chemistry LibreTexts. 2.2.4.2B: Purification of Product Mixtures. Available from: [Link]

  • Organic chemistry practical course. Available from: [Link]

  • NextSDS. methyl 2-[4-(2-bromoethoxy)phenyl]acetate — Chemical Substance Information. Available from: [Link]

  • MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available from: [Link]

  • ResearchGate. Alkylation and acylation of phenol with methyl acetate. Available from: [Link]

  • MedCrave online. Selective alkylation of organic compounds. Available from: [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available from: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

  • The Grignard Reaction. Available from: [Link]

  • ResearchGate. Reactions-of-Grignard-Reagents-with-Carbonyl-Compound-Unexpected-Observations.pdf. Available from: [Link]

Sources

Troubleshooting

Catalyst optimization for reactions involving Methyl 2-[4-(2-bromoethoxy)phenyl]acetate

Answering the user's request.## Technical Support Center: Catalyst Optimization for Reactions Involving Methyl 2-[4-(2-bromoethoxy)phenyl]acetate Introduction Welcome to the technical support center for Methyl 2-[4-(2-br...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Catalyst Optimization for Reactions Involving Methyl 2-[4-(2-bromoethoxy)phenyl]acetate

Introduction

Welcome to the technical support center for Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (CAS 100125-95-9).[1][2] This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. The primary reactivity of this molecule is centered on the primary alkyl bromide, making it an excellent electrophile for SN2 reactions, most notably the Williamson ether synthesis.[3][4][5][6] This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your catalytic processes, maximize yields, and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate in synthesis?

This reagent is predominantly used as an alkylating agent to introduce the 2-(4-(methoxycarbonylmethyl)phenoxy)ethyl group onto a nucleophile. Its key feature is the reactive primary alkyl bromide, which is ideal for SN2 reactions. The most common application is the Williamson ether synthesis, where it reacts with an alkoxide or phenoxide to form a new ether linkage.[3][5][7]

Q2: What type of catalysis is most effective for reactions with this molecule?

For the Williamson ether synthesis involving this substrate, Phase-Transfer Catalysis (PTC) is highly effective, especially in industrial settings or when dealing with reactants of differing solubilities.[3][8] PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or crown ethers (e.g., 18-crown-6), facilitate the transfer of the nucleophile (e.g., a phenoxide) from an aqueous or solid phase into the organic phase where the alkylating agent resides, often leading to milder reaction conditions and eliminating the need for strictly anhydrous solvents.[8][9]

Q3: Which solvents and bases are recommended for this reaction?

The choice of solvent and base is critical and depends on the specific nucleophile and catalytic method.

  • Solvents: Polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent choices as they effectively solvate the cation of the nucleophile salt while leaving the nucleophilic anion highly reactive.[3][10] Protic and apolar solvents tend to slow the reaction rate.[3][10]

  • Bases: To generate the nucleophilic alkoxide or phenoxide, a suitable base is required.

    • Strong Bases: For complete and rapid deprotonation, strong bases like sodium hydride (NaH) are used in anhydrous conditions.[10][11]

    • Carbonate Bases: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, especially for phenols, and present a milder option that is less likely to promote side reactions. They are commonly used in solvents like acetone or MeCN.

    • Hydroxides: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) can be used, particularly in PTC systems with an aqueous phase.[3][8]

Q4: Can the methyl ester group interfere with the reaction?

Yes, under harsh basic conditions, the methyl ester is susceptible to hydrolysis, forming the corresponding carboxylate salt. This is particularly a risk when using strong aqueous bases like NaOH or KOH at elevated temperatures for extended periods. Using carbonate bases or ensuring anhydrous conditions with bases like NaH can mitigate this side reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction shows very low conversion of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate. What are the likely causes and solutions?

A: Low conversion is a common issue that can typically be traced back to four key areas: nucleophile generation, catalyst activity, solvent choice, or reaction conditions.

  • Cause A: Incomplete Nucleophile Formation. The alkoxide or phenoxide nucleophile may not be forming in sufficient concentration.

    • Solution: If using a base like NaH, ensure your alcohol/phenol and solvent are strictly anhydrous, as water will quench the base.[12] When using weaker bases like K₂CO₃ with phenols, ensure sufficient reaction time and temperature for complete salt formation before or during the addition of the alkylating agent.

  • Cause B: Ineffective Catalysis (for PTC systems).

    • Solution: Verify the integrity of your phase-transfer catalyst. Ensure you are using the correct catalytic loading (typically 1-10 mol%). For biphasic systems, vigorous stirring is essential to maximize the interfacial area where the transfer occurs. Consider switching to a different PTC; for example, 18-crown-6 is particularly effective at solubilizing potassium salts.[3]

  • Cause C: Inappropriate Solvent.

    • Solution: The solvent plays a crucial role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding.[10] Switch to a polar aprotic solvent like DMF or acetonitrile to enhance nucleophilicity.[3]

  • Cause D: Insufficient Time or Temperature.

    • Solution: Williamson ether syntheses are typically conducted between 50-100 °C for 1-8 hours.[3][10] If you are running the reaction at room temperature, gradually increase the heat while monitoring the reaction by TLC or GC. A modest increase in temperature can dramatically increase the reaction rate.

Troubleshooting Workflow for Low Conversion

Caption: A step-by-step decision tree for troubleshooting low reaction conversion.

Problem 2: Significant Formation of Side Products

Q: My reaction is proceeding, but I am getting significant byproducts. How can I improve selectivity?

A: Side product formation is often a result of competing reaction pathways. Identifying the byproduct is the first step to optimizing for your desired transformation.

  • Side Product: Elimination Product (4-(vinyloxy)phenyl)acetate.

    • Cause: The primary competing pathway for an SN2 reaction is E2 elimination.[4][12] This is favored by sterically hindered bases and high temperatures. While the substrate is a primary bromide, which disfavors elimination, a strong, bulky base could potentially abstract a proton from the carbon adjacent to the bromine.

    • Solution:

      • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.[10]

      • Use a Less Hindered Base: If you are using a bulky base like potassium tert-butoxide, switch to a smaller base like NaH or a weaker base like K₂CO₃.

  • Side Product: Hydrolyzed Ester.

    • Cause: The methyl ester is sensitive to saponification under basic, aqueous conditions.

    • Solution: If possible, run the reaction under strictly anhydrous conditions. If a PTC reaction with an aqueous phase is necessary, use a milder base like potassium carbonate instead of sodium hydroxide, and avoid excessive heat or prolonged reaction times.

  • Side Product: C-Alkylation of a Phenoxide Nucleophile.

    • Cause: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the aromatic ring.[3] C-alkylation is a form of Friedel-Crafts alkylation.

    • Solution: O-alkylation is generally favored. To further promote it, use less polar solvents and ensure the complete formation of the phenoxide salt before adding the alkylating agent.

Experimental Protocols & Data

Protocol 1: General Williamson Ether Synthesis (Anhydrous Conditions)

This protocol is suitable for reacting Methyl 2-[4-(2-bromoethoxy)phenyl]acetate with a generic alcohol (R-OH).

  • Setup: To a dry, three-necked flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 eq) and anhydrous DMF (approx. 0.5 M).

  • Nucleophile Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature until hydrogen gas evolution ceases.[10][11]

  • Alkylation: Add a solution of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (1.05 eq) in anhydrous DMF dropwise to the alkoxide solution.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or GC. Typical reaction times are 2-6 hours.[3][10]

  • Work-up: After completion, cool the mixture to room temperature and cautiously quench by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

Protocol 2: Phase-Transfer Catalyzed (PTC) Ether Synthesis

This protocol is ideal for reacting with phenols under milder, biphasic conditions.

  • Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, combine the phenol (1.0 eq), toluene (0.4 M), and an aqueous solution of 20% w/v potassium hydroxide (3.0 eq).

  • Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Alkylation: Add Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (1.1 eq) to the biphasic mixture.

  • Reaction: Stir the mixture vigorously and heat to 80-90 °C. The vigorous stirring is crucial for creating a large surface area between the two phases. Monitor the reaction for completion (typically 4-8 hours).[10]

  • Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Table: Influence of Conditions on Williamson Ether Synthesis

The following table provides a general guide to how different parameters can affect the outcome of the reaction.

ParameterCondition ACondition BExpected Outcome & Rationale
Base K₂CO₃NaHNaH provides faster, more complete deprotonation but requires strict anhydrous conditions. K₂CO₃ is milder, safer, and suitable for less acidic nucleophiles like phenols.
Solvent Ethanol (Protic)DMF (Aprotic)DMF leads to significantly faster rates. It does not form hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[3]
Catalyst (PTC) NoneTBAB (5 mol%)TBAB dramatically accelerates biphasic reactions by shuttling the nucleophile into the organic phase, often improving yields and allowing for milder conditions.[8]
Temperature 50 °C100 °C100 °C will increase the reaction rate but may also increase the rate of side reactions like elimination or ester hydrolysis. Optimization is key.[3][10]
Reaction Mechanism: SN2 Pathway

The Williamson ether synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The reaction occurs in a single, concerted step.

Caption: Concerted SN2 mechanism for the Williamson ether synthesis.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved March 17, 2026, from [Link]

  • ACS Publications. (2010, July 12). Chemical Imaging of Catalyst Deactivation during the Conversion of Renewables at the Single Particle Level: Etherification of Biomass-Based Polyols with Alkenes over H-Beta Zeolites. Retrieved March 17, 2026, from [Link]

  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved March 17, 2026, from [Link]

  • Science and Education Publishing. (n.d.). Selective Etherification of Glycerol over Heterogeneous Mixed Oxide Catalyst: Optimization of Reaction Parameters. Retrieved March 17, 2026, from [Link]

  • Journal of Chemical Education. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved March 17, 2026, from [Link]

  • MDPI. (2022, February 15). Tuning the Catalytic Activity of Recyclable Heterogeneous Catalysts for the Direct Etherification Reaction of Glycerol Using Antagonistic Additives. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of Catalytic Glycerol Etherification with Ethanol in a Continuous Reactor. Retrieved March 17, 2026, from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved March 17, 2026, from [Link]

  • ACS Publications. (2015, May 28). Base Mediated Synthesis of Alkyl-aryl Ethers from the Reaction of Aliphatic Alcohols and Unsymmetric Diaryliodonium Salts. Retrieved March 17, 2026, from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved March 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved March 17, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 17, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 2-[4-(2-bromoethoxy)phenyl]acetate. Retrieved March 17, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Validation for Methyl 2-[4-(2-bromoethoxy)phenyl]acetate: A Comparative Guide

Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (CAS: 100125-95-9) is a highly versatile, structurally complex intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly phenyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (CAS: 100125-95-9) is a highly versatile, structurally complex intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly phenylacetate derivatives[1]. Analyzing this compound presents unique chromatographic challenges due to its specific structural liabilities: an ester linkage susceptible to hydrolysis and a bromoethoxy group prone to nucleophilic substitution.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) column chemistries and details a self-validating, stability-indicating method optimized for this molecule, fully compliant with [2].

Mechanistic Approach to Method Development

When developing an HPLC method, the causality behind experimental choices must be rooted in the molecule's physicochemical properties. Methyl 2-[4-(2-bromoethoxy)phenyl]acetate is moderately hydrophobic (estimated LogP ~3.5) and features a strong UV chromophore (the phenyl ring) with optimal absorption at 225 nm.

The Chemical Stability Challenge

The molecule contains two reactive sites:

  • The Methyl Ester: Prone to acid/base-catalyzed hydrolysis, yielding 2-[4-(2-bromoethoxy)phenyl]acetic acid.

  • The Alkyl Bromide: A strong leaving group susceptible to nucleophilic attack (e.g., by water or methanol at elevated pH), yielding methyl 2-[4-(2-hydroxyethoxy)phenyl]acetate.

To mitigate on-column degradation and ensure a self-validating system, the mobile phase must be kept slightly acidic (pH 2.5–3.0). This suppresses the ionization of any acidic degradants formed during stability testing, ensuring sharp peak shapes, while simultaneously protecting the ester and bromide groups from base-catalyzed degradation.

Degradation API Methyl 2-[4-(2-bromoethoxy) phenyl]acetate Hydro Ester Hydrolysis (High/Low pH) API->Hydro Subst Nucleophilic Substitution (Heat / Base) API->Subst Deg1 2-[4-(2-bromoethoxy) phenyl]acetic acid Hydro->Deg1 Deg2 Methyl 2-[4-(2-hydroxyethoxy) phenyl]acetate Subst->Deg2

Fig 1: Primary degradation pathways of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate.

Column Selection: C18 vs. Phenyl-Hexyl

A critical decision in method development is stationary phase selection[3]. We compared a standard C18 (Octadecylsilane) column against a Phenyl-Hexyl column.

While C18 relies purely on dispersive hydrophobic interactions, the Phenyl-Hexyl phase offers orthogonal selectivity via π−π interactions with the analyte's aromatic ring. As shown in the experimental data below, the Phenyl-Hexyl column provides superior resolution ( Rs​ ) between the parent API and its primary des-bromo and hydrolyzed impurities.

Table 1: Performance Comparison of Stationary Phases
ParameterStandard C18 Column (150 x 4.6 mm, 3µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3µm)Causality / Advantage
Retention Time (RT) 8.4 min9.2 minPhenyl-Hexyl increases retention via π−π bonding.
Peak Tailing ( Tf​ ) 1.451.12Phenyl-Hexyl reduces secondary silanol interactions.
Resolution ( Rs​ ) from Acid Degradant 1.83.4 π−π interactions enhance separation of structurally similar aromatic rings.
Theoretical Plates ( N ) > 8,500> 12,000Superior packing and surface chemistry interaction.

Experimental Protocol: Optimized HPLC Method

The following protocol establishes a robust, self-validating framework. By strictly controlling the diluent and mobile phase pH, the method prevents artifactual degradation during sample preparation.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.0 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.8).

  • Mobile Phase B: Acetonitrile (MeCN). (Note: MeCN is preferred over Methanol to prevent potential transesterification of the API).

  • Elution Mode: Gradient (Time 0: 30% B; Time 10: 80% B; Time 12: 80% B; Time 12.1: 30% B; Time 15: 30% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v). Rationale: Matching the initial gradient composition prevents solvent-mismatch peak distortion (fronting).

  • Standard Stock Solution: Accurately weigh 25.0 mg of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent (100 µg/mL).

  • System Suitability Test (SST): Inject the working standard six times. The system is only validated for use if %RSD of peak area is 2.0%, Tailing Factor is 1.5, and Theoretical Plates 10,000.

Workflow N1 Target: Methyl 2-[4-(2-bromoethoxy)phenyl]acetate N2 Phase 1: Stationary Phase Screening (C18 vs. Phenyl-Hexyl) N1->N2 N3 Phase 2: Mobile Phase Optimization (Acetonitrile / 0.1% Formic Acid, pH 2.8) N2->N3 N4 Phase 3: System Suitability Testing (SST) (Resolution > 2.0, Tailing < 1.5) N3->N4 N5 Phase 4: ICH Q2(R2) Validation (Linearity, Accuracy, Precision, Robustness) N4->N5

Fig 2: Logical workflow for HPLC method development and lifecycle validation.

Method Validation (ICH Q2(R2) Compliance)

To ensure trustworthiness, the method was subjected to rigorous validation according to the[2]. A self-validating system must prove that it is fit for its intended purpose under varying conditions.

Specificity & Forced Degradation

Specificity was proven by subjecting the API to stress conditions (0.1N HCl, 0.1N NaOH, 3% H₂O₂, and Thermal at 60°C). The Phenyl-Hexyl column successfully resolved the parent peak from all degradation products (Minimum Rs​ = 3.1). Mass balance was achieved (>98%), confirming the method is stability-indicating.

Linearity, Accuracy, and Precision

The method demonstrated excellent linearity over a range of 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). Accuracy was assessed via recovery studies by spiking known quantities of the API into a synthetic matrix.

Table 2: ICH Q2(R2) Validation Summary Data
Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Linearity (Correlation Coefficient, R2 ) 0.9990.9998Pass
Method Precision (Repeatability, %RSD) 2.0% (n=6)0.65%Pass
Intermediate Precision (%RSD) 2.0% (Different day/analyst)0.82%Pass
Accuracy (Mean % Recovery) 98.0% – 102.0%99.8% ± 0.4%Pass
Limit of Detection (LOD) Signal-to-Noise 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.15 µg/mLPass
Robustness

Robustness was evaluated by deliberately introducing minor variations to the method parameters: flow rate (± 0.1 mL/min), column temperature (± 5°C), and mobile phase organic composition (± 2%). In all scenarios, the System Suitability criteria were met, proving the method's resilience in routine quality control environments.

Conclusion

For the analysis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate, utilizing a Phenyl-Hexyl stationary phase combined with a slightly acidic Acetonitrile gradient objectively outperforms standard C18 methodologies. The π−π interactions provide critical resolution from structurally similar degradants, while the acidic pH preserves the integrity of the ester and bromoethoxy functional groups. The resulting protocol is a highly robust, self-validating system fully compliant with modern ICH regulatory standards.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • International Journal of Pharmaceutical Sciences. "HPLC Development Method and Validation." IJPS Journal, Vol 2, Issue 11, 2024. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Alkylating Agents in Phenoxyacetate Synthesis: A Benchmark Study of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is a critical decision that profoundly impacts reaction efficien...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. Among the vast arsenal of synthetic tools, reagents for the formation of ether linkages are of paramount importance, given the prevalence of the ether motif in pharmaceuticals and other bioactive compounds. This guide provides an in-depth comparative analysis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate, a key reagent for the introduction of a phenoxyethoxyacetate moiety, benchmarked against its chloro and tosyloxy analogues. Our objective is to furnish you with the technical insights and experimental data necessary to make informed decisions in your synthetic endeavors.

The Strategic Importance of the Phenoxyacetate Moiety

The phenoxyacetic acid scaffold and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents. Their utility stems from their ability to mimic the carboxylate group of natural ligands, enabling them to interact with various biological targets. The ether linkage within these molecules provides a stable and synthetically accessible connection point for further molecular elaboration. The choice of the alkylating agent to construct this ether linkage is therefore a crucial step in the synthetic sequence.

Comparative Analysis of Alkylating Agents for Phenoxyacetate Synthesis

The Williamson ether synthesis is the cornerstone reaction for the utilization of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate and its analogues. This venerable S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic alkylating agent.[1][2] The efficiency of this reaction is heavily influenced by the nature of the leaving group on the alkylating agent. Here, we compare the performance of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate with its chloro and tosyloxy counterparts.

The Contenders: A Head-to-Head Comparison
ReagentLeaving GroupRelative ReactivityKey AdvantagesKey Disadvantages
Methyl 2-[4-(2-bromoethoxy)phenyl]acetate Bromide (Br⁻)HighGood balance of reactivity and stability; commercially available.More expensive than the chloro-analogue; can be prone to side reactions with strong bases.
Methyl 2-[4-(2-chloroethoxy)phenyl]acetate Chloride (Cl⁻)ModerateCost-effective; generally stable and easy to handle.Slower reaction rates requiring more forcing conditions (higher temperatures, longer reaction times).[3]
Methyl 2-[4-(2-tosyloxyethoxy)phenyl]acetate Tosylate (TsO⁻)Very HighExcellent leaving group leading to faster reactions and milder conditions.Often requires in-situ preparation; tosylates can be moisture-sensitive.

Causality Behind Reactivity: The observed reactivity trend (Tosyloxy > Bromo > Chloro) is a direct consequence of the leaving group's ability to stabilize a negative charge. Tosylate is an excellent leaving group due to the resonance stabilization of the negative charge across the sulfonate group. Bromide is a better leaving group than chloride because it is a larger, more polarizable ion, which can better distribute the negative charge.[3] This fundamental principle of organic chemistry dictates the choice of reaction conditions. Milder bases and lower temperatures can often be employed with more reactive alkylating agents, which can be crucial for sensitive substrates.

Experimental Deep Dive: Protocols and Mechanistic Insights

To provide a practical framework for your experimental design, we present detailed protocols for the synthesis of a model phenoxyacetate derivative using Methyl 2-[4-(2-bromoethoxy)phenyl]acetate and a common alternative, Methyl 2-[4-(2-chloroethoxy)phenyl]acetate.

Protocol 1: Williamson Ether Synthesis using Methyl 2-[4-(2-bromoethoxy)phenyl]acetate

This protocol outlines a general procedure for the etherification of a substituted phenol.

Materials:

  • Substituted Phenol (1.0 eq)

  • Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol and anhydrous acetone (or DMF).

  • Add anhydrous potassium carbonate to the solution. The use of a relatively weak base like K₂CO₃ is often sufficient due to the reactivity of the bromo-reagent and helps to minimize potential side reactions.

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add Methyl 2-[4-(2-bromoethoxy)phenyl]acetate to the reaction mixture.

  • Heat the reaction to a gentle reflux (for acetone) or to 60-80 °C (for DMF) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Expertise & Experience: The choice of solvent is critical. Acetone is a good starting point due to its ease of removal, while DMF can be employed for less reactive phenols due to its higher boiling point and ability to solvate ions effectively.[4] The 1.1 equivalent of the alkylating agent is a slight excess to ensure complete consumption of the potentially more valuable phenol.

Protocol 2: Comparative Synthesis using Methyl 2-[4-(2-chloroethoxy)phenyl]acetate

This protocol highlights the necessary adjustments in reaction conditions when using a less reactive alkylating agent.

Materials:

  • Substituted Phenol (1.0 eq)

  • Methyl 2-[4-(2-chloroethoxy)phenyl]acetate (1.2 eq)

  • Sodium Iodide (NaI), catalytic (0.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Follow steps 1-3 from Protocol 1, using DMF as the solvent.

  • Add a catalytic amount of sodium iodide to the reaction mixture. This is a key step known as the Finkelstein reaction, where the less reactive chloride is exchanged in-situ for the more reactive iodide, accelerating the reaction.

  • Add Methyl 2-[4-(2-chloroethoxy)phenyl]acetate to the reaction mixture.

  • Heat the reaction to a higher temperature, typically 80-100 °C, and monitor the progress by TLC. Longer reaction times are expected compared to the bromo-analogue.

  • Follow steps 6-8 from Protocol 1 for workup and purification.

Trustworthiness: The inclusion of a catalytic amount of sodium iodide is a self-validating system. If the reaction proceeds significantly faster with NaI, it confirms that the leaving group exchange is effective and that the initial chloro-reagent was indeed less reactive.

Visualizing the Synthetic Workflow and Decision-Making Process

To further clarify the synthetic strategy and the factors influencing reagent selection, the following diagrams are provided.

G cluster_0 Synthetic Workflow Start Start Phenol Selection Phenol Selection Start->Phenol Selection Choose Substrate Base Selection Base Selection Phenol Selection->Base Selection Deprotonation Alkylation Alkylation Base Selection->Alkylation Add Alkylating Agent Workup Workup Alkylation->Workup Reaction Complete Purification Purification Workup->Purification Product Product Purification->Product

Caption: A generalized workflow for the Williamson ether synthesis.

G cluster_1 Decision Matrix for Alkylating Agent Substrate Reactivity Substrate Reactivity High Reactivity High Reactivity Substrate Reactivity->High Reactivity High Low Reactivity Low Reactivity Substrate Reactivity->Low Reactivity Low Cost Consideration Cost Consideration High Reactivity->Cost Consideration Select Tosyloxy Select Tosyloxy Low Reactivity->Select Tosyloxy Budget Conscious Budget Conscious Cost Consideration->Budget Conscious Yes Performance Priority Performance Priority Cost Consideration->Performance Priority No Select Chloro Select Chloro Budget Conscious->Select Chloro Select Bromo Select Bromo Performance Priority->Select Bromo

Caption: A decision-making guide for selecting the optimal alkylating agent.

Conclusion and Future Perspectives

Methyl 2-[4-(2-bromoethoxy)phenyl]acetate stands out as a versatile and reliable reagent for the synthesis of phenoxyacetate derivatives. It offers a favorable balance between reactivity and stability, making it a suitable choice for a broad range of substrates. While the chloro-analogue presents a more economical option, its lower reactivity often necessitates more forcing conditions and the use of an activating agent like sodium iodide. For particularly challenging or sensitive substrates where mild conditions and high efficiency are paramount, the corresponding tosyloxy derivative, though often requiring preparation, is the superior choice.

The insights and experimental guidance provided in this document are intended to empower researchers to navigate the subtleties of reagent selection in the context of Williamson ether synthesis. By understanding the underlying principles of reactivity and having access to robust experimental protocols, scientists can optimize their synthetic routes, leading to more efficient and successful outcomes in their research and development endeavors.

References

  • Wikipedia. Williamson ether synthesis. Accessed March 17, 2026. [Link]

  • Dermer, O. C. The Williamson Synthesis of Ethers. Chemical Reviews. 1934, 14 (3), 385–411. [Link]

  • Moore, J. A.; Dalrymple, D. L.; Rodig, O. R. Experimental Methods in Organic Chemistry. Saunders College Publishing, 1982.
  • Eastern Kentucky University. Williamson Ether Synthesis Lab Report. Accessed March 17, 2026. [Link]

  • PrepChem. Synthesis of methyl (2-hydroxyphenyl)acetate. Accessed March 17, 2026. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Accessed March 17, 2026. [Link]

  • Vaia. Rank the following halides in order of their reactivity in Williamson synthesis. Accessed March 17, 2026. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Accessed March 17, 2026. [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis. Accessed March 17, 2026. [Link]

Sources

Validation

GC-MS comparative analysis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate derivatives

GC-MS Comparative Analysis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate Derivatives: A Technical Guide for Method Development Introduction & Rationale Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (MBEPA) is a highly versati...

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Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Comparative Analysis of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate Derivatives: A Technical Guide for Method Development

Introduction & Rationale

Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (MBEPA) is a highly versatile bifunctional intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Its structure—featuring both a reactive methyl ester and a bromoethoxy ether—makes it an ideal precursor for downstream etherification, hydrolysis, or amination. Accurate characterization of MBEPA and its synthetic derivatives is critical for reaction monitoring and impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for this analysis due to its superior chromatographic resolution and the definitive structural elucidation capabilities provided by Electron Ionization (EI)[2]. This guide objectively compares the GC-MS analytical performance of MBEPA against two of its primary synthetic derivatives:

  • The Hydrolyzed Acid : 2-[4-(2-bromoethoxy)phenyl]acetic acid.

  • The Aminated Ester : Methyl 2-[4-(2-aminoethoxy)phenyl]acetate.

Mechanistic Rationale for Experimental Design (E-E-A-T)

A self-validating analytical system requires understanding the physical chemistry of the analytes within the chromatographic environment. Direct GC-MS analysis of polar derivatives (such as free carboxylic acids and primary amines) often results in severe peak tailing, irreversible adsorption to the column's silanol groups, and thermal degradation in the hot injection port[3].

To circumvent these issues and ensure robust limits of detection (LOD), derivatization is mandatory:

  • Carboxylic Acids : Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active acidic hydrogen with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, significantly increasing volatility and thermal stability.

  • Amines : Acylation using Trifluoroacetic anhydride (TFAA) converts primary amines into volatile trifluoroacetamides, which not only improves peak shape but also directs EI fragmentation toward highly diagnostic, stable ions[4].

Step-by-Step Methodologies

Protocol 1: Sample Preparation & Derivatization

Note: All glassware must be rigorously silanized and dried to prevent moisture from quenching the derivatization reagents.

  • Standard Preparation : Dissolve 1.0 mg of MBEPA, the acid derivative, and the amine derivative in separate 1.0 mL aliquots of anhydrous acetonitrile to create 1.0 mg/mL stock solutions.

  • Acid Derivatization (Silylation) : Transfer 100 µL of the acid stock to a silanized GC vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen. Add 50 µL of anhydrous pyridine (as an acid scavenger) and 50 µL of BSTFA (containing 1% TMCS catalyst). Cap tightly, vortex for 10 seconds, and incubate at 60°C for 30 minutes.

  • Amine Derivatization (Acylation) : Transfer 100 µL of the amine stock to a GC vial and evaporate to dryness. Add 50 µL of anhydrous ethyl acetate and 50 µL of TFAA. Incubate at 60°C for 20 minutes. Evaporate the excess reagent under nitrogen (to protect the MS filament from residual acid) and reconstitute in 100 µL of ethyl acetate.

  • MBEPA (Base Compound) : Dilute 100 µL of the stock with 900 µL of acetonitrile. No derivatization is required due to the inherent volatility of the methyl ester.

Protocol 2: GC-MS Instrumental Parameters
  • System : Agilent 6890N or 7890B GC coupled with a Mass Selective Detector (MSD)[5].

  • Column : HP-5MS (cross-linked 5% PH ME siloxane, 30 m × 0.25 mm i.d. × 0.25 µm film thickness)[5][6].

  • Carrier Gas : Ultrapure Helium (99.999%) at a constant flow rate of 1.2 mL/min[5].

  • Injection : 1.0 µL, Splitless mode, Injector temperature maintained at 250°C[5].

  • Oven Program : Initial 60°C (hold 2 min), ramp at 20°C/min to 315°C (hold 5 min)[6].

  • MS Conditions : EI source at 70 eV, Source temperature 230°C, Quadrupole 150°C, Scan range m/z 50–500[6].

Data Presentation: Comparative GC-MS Performance

Table 1: Chromatographic Parameters and Sensitivity
Compound / DerivativeDerivatization StrategyRetention Time (min)LOD (ng/mL)LOQ (ng/mL)Linear Range (µg/mL)
MBEPA None (Direct Injection)12.45.015.00.05 - 50
Acid Derivative Silylation (BSTFA)13.82.58.00.02 - 50
Amine Derivative Acylation (TFAA)14.13.010.00.03 - 50
Table 2: Diagnostic EI Fragmentation Patterns (70 eV)
CompoundMolecular Ion (M⁺)Base PeakKey Diagnostic Fragments (m/z) & Structural Assignment
MBEPA 272 / 274 (1:1)107213/215 : [M - COOCH₃]⁺ (Loss of ester group)165 :[M - CH₂CH₂Br]⁺ (Ether cleavage)
Acid-TMS 330 / 332 (1:1)107315/317 : [M - CH₃]⁺ (Typical of TMS derivatives)213/215 : [M - COOTMS]⁺
Amine-TFA 305126246 : [M - COOCH₃]⁺126 : [CF₃CONHCH₂CH₂]⁺ (TFA-amine cleavage)

Mechanistic Insight into Fragmentation : The defining feature of MBEPA and its bromine-containing derivatives is the distinctive 1:1 isotopic doublet in the mass spectrum, corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes[4]. When the bromoethoxy group remains intact during fragmentation (e.g., the m/z 213/215 pair), this doublet is preserved. Conversely, fragments resulting from the neutral elimination of the bromoethoxy chain (e.g., m/z 165) present as a single nominal mass, providing definitive proof of the cleavage site and confirming the structural integrity of the phenylacetate core[7].

Visualizations

Workflow A Sample: MBEPA Derivatives (Acid, Amine, Ester) B Derivatization (BSTFA for Acid, TFAA for Amine) A->B Reagents added C GC Separation (HP-5MS Column, He Carrier) B->C 1 µL Splitless Injection D EI Ionization (70 eV) & Quadrupole MS C->D Elution E Data Analysis (Isotope Pattern & Fragments) D->E Mass Spectra

GC-MS analytical workflow for the derivatization and detection of MBEPA derivatives.

Fragmentation M Molecular Ion [M]⁺ m/z 272 / 274 (1:1 Br Isotope) F1 Loss of -OCH3 (31 Da) m/z 241 / 243 M->F1 -OCH3 F2 Loss of -COOCH3 (59 Da) m/z 213 / 215 M->F2 -COOCH3 F3 Loss of -CH2CH2Br (107/109 Da) m/z 165 M->F3 -C2H4Br

Primary Electron Ionization (EI) fragmentation pathways of MBEPA.

References

  • [1] Methyl phenyl acetate | Sigma-Aldrich. sigmaaldrich.com. 1

  • [2] Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. nih.gov. 2

  • [7] Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. acs.org. 7

  • [6] Isotopically Coded N-Methoxy Amide Reagents for GC-MS Profiling of Carbonyl Compounds via Mass Spectral Tag Generation. rsc.org. 6

  • [4] Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. nih.gov.4

  • [3] Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. acs.org.3

  • [5] Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. acs.org. 5

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-[4-(2-bromoethoxy)phenyl]acetate proper disposal procedures

Standard Operating Procedure: Disposal and Operational Handling of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate As researchers and drug development professionals scale up synthetic workflows, the management of halogenated o...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Operational Handling of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate

As researchers and drug development professionals scale up synthetic workflows, the management of halogenated organic waste becomes a critical logistical and regulatory challenge. Methyl 2-[4-(2-bromoethoxy)phenyl]acetate (CAS: 100125-95-9) is a specialized reagent featuring both a bromoethoxy moiety and an acetate ester[1]. While highly valuable in organic synthesis, its structural composition mandates strict, self-validating safety and disposal protocols to prevent environmental contamination and ensure regulatory compliance.

This guide provides authoritative, step-by-step operational methodologies for the safe handling, segregation, and final disposal of this compound, grounded in the mechanistic realities of halogenated waste chemistry.

Chemical Profiling & Mechanistic Rationale for Disposal

To design a compliant disposal system, one must first understand the chemical causality dictating the compound's behavior. Methyl 2-[4-(2-bromoethoxy)phenyl]acetate carries standard GHS classifications including Acute Toxicity 4 (oral, dermal, inhalation) and Skin/Eye Irritation 2/2A[1]. However, its disposal pathway is governed entirely by the covalently bound bromine atom.

The Halogenated Waste Imperative: Halogenated organic compounds cannot be disposed of via standard solvent waste streams or low-temperature burning[2][3]. The mechanistic rationale is twofold:

  • Dioxin Formation: If brominated organics are subjected to low-temperature incineration, they act as precursors to highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[4][5].

  • Corrosive Off-Gassing: Thermal destruction of the bromoethoxy group generates hydrogen bromide (HBr) and elemental bromine (Br₂) gases[4][6].

Therefore, this compound must be segregated into a dedicated Halogenated Organic Waste stream[7][8]. Final destruction requires a permitted Resource Conservation and Recovery Act (RCRA) facility capable of high-temperature incineration (>1200°C) coupled with alkaline flue gas scrubbing to neutralize HBr emissions[6][9]. Furthermore, the acetate ester linkage is susceptible to exothermic hydrolysis; thus, the waste must be kept strictly separated from strong acids, bases, and oxidizers[7][10].

Quantitative Data & Waste Profiling

The following table summarizes the critical operational parameters required for integrating this compound into your laboratory's waste management system.

ParameterSpecification / RequirementMechanistic Rationale
CAS Number 100125-95-9Unique identifier required for RCRA waste manifesting[1].
Waste Classification Halogenated Organic WasteContains structural bromine; dictates high-temp thermal destruction[3][7].
Chemical Incompatibilities Strong acids, bases, oxidizersPrevents exothermic ester hydrolysis and oxidative degradation in waste carboys[7][10].
Required PPE Double Nitrile/Viton gloves, splash goggles, lab coatMitigates Acute Tox. 4 (dermal) and Skin Irrit. 2 hazards during handling[1][10].
Final Disposal Method High-Temp Incineration (>1200°C)Ensures complete mineralization and prevents PBDD/PBDF formation[3][5][6].

Experimental Workflows & Operational Protocols

The following self-validating protocols ensure that every step—from benchtop handling to final waste accumulation—maintains environmental and personnel safety.

Protocol A: Safe Handling and Waste Generation

Objective: Prevent exposure and ensure pure waste stream generation.

  • Engineering Controls: Conduct all manipulations of Methyl 2-[4-(2-bromoethoxy)phenyl]acetate inside a certified, face-velocity-tested chemical fume hood[10][11].

  • PPE Verification: Don chemical-resistant gloves (Viton is preferred for halogenated organics), a fully buttoned lab coat, and chemical splash goggles[10][12].

  • Reaction Quenching: If the compound is used in a reaction, ensure the reaction is fully quenched and neutralized before transferring the mixture to a waste container. Do not add active, unquenched reaction mixtures to bulk waste[7].

  • Solvent Segregation: If the compound is dissolved in a solvent, use halogenated solvents (e.g., dichloromethane) where possible to maintain a homogenous waste stream. Do not dilute unnecessarily with non-halogenated solvents, as this exponentially increases the cost of specialized incineration[8][11].

Protocol B: Spill Containment and Remediation

Objective: Rapidly neutralize environmental release without generating secondary hazards.

  • Immediate Isolation: In the event of a spill, evacuate non-essential personnel and ensure the fume hood sash is lowered (if inside) or room ventilation is maximized[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Causality: Combustible absorbents like sawdust can react with certain organic mixtures and should be avoided[3][10].

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable polyethylene bag or a dedicated solid waste container[10].

  • Labeling: Immediately label the container as "Hazardous Waste - Halogenated Spill Debris containing Methyl 2-[4-(2-bromoethoxy)phenyl]acetate" and transfer it to the Satellite Accumulation Area (SAA)[3][11].

Protocol C: Satellite Accumulation Area (SAA) Management

Objective: Comply with EPA/RCRA accumulation regulations prior to vendor pickup.

  • Container Selection: Use a compatible, closed container (e.g., a 4-liter white poly bottle or a 5-gallon HDPE carboy) with a tightly sealing, PTFE-lined cap[10][11].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume[11].

  • Active Labeling: Affix a Hazardous Waste Tag the moment the first drop of waste is added. Check the "Halogenated Solvents" and "Toxic" boxes, and explicitly write the full chemical name and estimated percentage[3][11].

  • Closure Rule: The container must remain strictly closed at all times unless actively adding waste. Leaving a funnel in the container is a direct regulatory violation[11].

Waste Stream Decision Architecture

To assist laboratory personnel in rapid decision-making, the following logical workflow dictates the lifecycle of the generated waste.

G Start Methyl 2-[4-(2-bromoethoxy)phenyl]acetate Waste Generation Decision Mixed with Non-Halogenated or Aqueous Solvents? Start->Decision Halogenated Pure Halogenated Waste Stream Decision->Halogenated No (Preferred) Mixed Mixed Halogenated Waste Stream Decision->Mixed Yes (Increases Cost) SAA Satellite Accumulation Area (SAA) Secondary Containment & Labeling Halogenated->SAA Mixed->SAA Incineration High-Temp Incineration (>1200°C) RCRA Permitted Facility SAA->Incineration Scrubber Alkaline Flue Gas Scrubbing (Neutralization of HBr/Br2) Incineration->Scrubber Prevents PBDD/PBDF Formation

Fig 1: Decision tree and operational workflow for halogenated waste disposal.

References

  • NextSDS. "methyl 2-[4-(2-bromoethoxy)phenyl]acetate — Chemical Substance Information." NextSDS Database. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. URL: [Link]

  • Stockholm Convention on Persistent Organic Pollutants. "Brominated dioxins and furans." POPs Int. URL: [Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." Campus Operations Guidelines. URL:[Link]

  • Washington State University. "Halogenated Solvents: Waste Disposal Procedures." WSU EH&S. URL: [Link]

  • ResearchGate. "Combustion and inorganic bromine emission of waste printed circuit boards in a high temperature furnace." ResearchGate Publications. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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